molecular formula C16H16O3 B1614709 ethoxy(diphenyl)acetic acid CAS No. 7495-45-6

ethoxy(diphenyl)acetic acid

Cat. No.: B1614709
CAS No.: 7495-45-6
M. Wt: 256.3 g/mol
InChI Key: SEUTWLXKEMEBTR-UHFFFAOYSA-N
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Description

Ethoxy(diphenyl)acetic acid is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
The exact mass of the compound Acetic acid, diphenylethoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407713. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-2,2-diphenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H16O3/c1-2-19-16(15(17)18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUTWLXKEMEBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225915
Record name Acetic acid, diphenylethoxy-
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Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7495-45-6
Record name α-Ethoxy-α-phenylbenzeneacetic acid
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Record name Ethoxydiphenylacetic acid
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Record name 7495-45-6
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Record name Acetic acid, diphenylethoxy-
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Record name 2-ethoxy-2,2-diphenylacetic acid
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Record name ETHOXYDIPHENYLACETIC ACID
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Foundational & Exploratory

"ethoxy(diphenyl)acetic acid" synthesis pathway overview

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Ethoxy(diphenyl)acetic Acid

For the Researcher, Scientist, and Drug Development Professional

Abstract

This compound is a valuable scaffold in medicinal chemistry and materials science. Its synthesis, while not exceedingly complex, offers a study in strategic functional group manipulation. This guide provides a detailed overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, practical experimental considerations, and validated protocols. We will explore two convergent and logical synthetic routes, providing the necessary data and visual aids to facilitate their successful implementation in a laboratory setting.

Introduction

This compound is an organic compound featuring a central acetic acid moiety substituted with two phenyl groups and an ethoxy group at the alpha-carbon. This unique combination of lipophilic phenyl rings and a polar carboxylic acid, modified by an ether linkage, imparts specific physicochemical properties that are of interest in drug design and the development of specialty chemicals. Diphenylacetic acid derivatives, in general, are recognized as crucial intermediates in the production of various pharmaceuticals and agrochemicals.[1] The addition of the ethoxy group can modulate properties such as solubility, metabolic stability, and receptor binding affinity.

This guide will dissect the synthesis of this target molecule through two primary, logical pathways:

  • Route A: Williamson Ether Synthesis on an α-Hydroxy Ester Intermediate. This is arguably the most direct and common approach, leveraging the well-established benzilic acid rearrangement and Williamson ether synthesis.

  • Route B: Nucleophilic Substitution on an α-Halo Diphenylacetic Acid Derivative. This alternative route starts from diphenylacetic acid and proceeds through a halogenated intermediate.

Each route will be presented with a mechanistic rationale, detailed experimental protocols, and a discussion of the advantages and potential challenges.

Route A: Williamson Ether Synthesis Approach

This synthetic strategy is built upon the sequential construction of the molecule, starting with the formation of the α-hydroxy acid core, followed by esterification, etherification, and final hydrolysis.

Logical Workflow for Route A

Route A Workflow start Benzil step1 Benzilic Acid Rearrangement start->step1 KOH or NaOH intermediate1 Benzilic Acid step1->intermediate1 step2 Esterification intermediate1->step2 Ethanol, H+ cat. intermediate2 Ethyl Benzilate (Ethyl 2-hydroxy-2,2-diphenylacetate) step2->intermediate2 step3 Williamson Ether Synthesis intermediate2->step3 Base (e.g., NaH) Ethylating Agent intermediate3 Ethyl Ethoxy(diphenyl)acetate step3->intermediate3 step4 Ester Hydrolysis intermediate3->step4 Acid or Base end This compound step4->end

Caption: Overall workflow for the synthesis of this compound via Route A.

Step 1: Synthesis of Benzilic Acid via Benzilic Acid Rearrangement

The cornerstone of this route is the benzilic acid rearrangement, a classic 1,2-rearrangement of a 1,2-diketone (benzil) to an α-hydroxy carboxylic acid.[2] This reaction is typically base-catalyzed.

Mechanism: The reaction proceeds through the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of benzil. This is followed by a 1,2-migration of a phenyl group to the adjacent carbonyl carbon, which is the rate-determining step. Subsequent protonation during acidic workup yields benzilic acid.[2][3]

Experimental Protocol:

A robust and "green" procedure for this rearrangement has been described.[4]

  • In a 100 mL round-bottom flask, dissolve 2.3 g of benzil in 12 mL of methanol, warming slightly if necessary.[5]

  • In a separate container, prepare a solution of potassium hydroxide by dissolving a suitable amount in aqueous methanol.

  • Add 8 mL of the prepared KOH solution to the benzil solution while stirring.[5]

  • Fit the flask with a reflux condenser and heat the mixture to reflux for at least 30 minutes. The initial dark color of the reaction mixture will transition to brown.[5]

  • After cooling, transfer the reaction mixture to an evaporating dish and reduce the volume by heating on a steam bath to remove the methanol.

  • Dissolve the residue in water and add a small amount of decolorizing carbon. Heat the solution and then filter it to remove the carbon and any unreacted benzil.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the precipitation of benzilic acid is complete.

  • Collect the white crystalline product by vacuum filtration, wash with cold water, and allow it to air dry.

ParameterValueReference
Starting MaterialBenzil[4]
ReagentsPotassium Hydroxide, Methanol, HCl[5]
Reaction Time30 minutes (reflux)[5]
Expected YieldTypically high-
Step 2: Esterification of Benzilic Acid to Ethyl Benzilate

The resulting benzilic acid is then converted to its ethyl ester, ethyl benzilate. This is a standard Fischer esterification reaction. The esterification is crucial as it protects the carboxylic acid and provides a stable substrate for the subsequent etherification step. Ethyl benzilate is a commercially available intermediate as well.[6]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine benzilic acid (1 equivalent), a large excess of absolute ethanol (to drive the equilibrium), and a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 2-4 hours.

  • After cooling, pour the reaction mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether or a similar organic solvent.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude ethyl benzilate, which can be purified by distillation or chromatography if necessary.

Step 3: Williamson Ether Synthesis to Form Ethyl Ethoxy(diphenyl)acetate

This is the key step where the ethoxy group is introduced. The Williamson ether synthesis is an SN2 reaction between an alkoxide and a primary alkyl halide or other suitable electrophile.[7][8]

Mechanism: The hydroxyl group of ethyl benzilate is deprotonated by a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide. This alkoxide then attacks an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in an SN2 fashion, displacing the leaving group and forming the ether linkage.[9] The choice of a strong, non-nucleophilic base like NaH is critical to prevent competing reactions such as elimination.

Experimental Protocol:

  • In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl benzilate (1 equivalent) in anhydrous THF to the NaH suspension. Stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Add an ethylating agent such as ethyl iodide or diethyl sulfate (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

  • Extract the product into an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ethyl ethoxy(diphenyl)acetate by column chromatography.

Step 4: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.[10]

Experimental Protocol (Basic Hydrolysis):

  • Dissolve the crude ethyl ethoxy(diphenyl)acetate in a mixture of ethanol and an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux for 1-3 hours.

  • After cooling, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with cold, concentrated hydrochloric acid until the product precipitates.

  • Collect the solid this compound by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system can be performed for further purification.

Route B: Halogenation and Nucleophilic Substitution Approach

This alternative pathway begins with diphenylacetic acid and introduces the ethoxy group via a substitution reaction on an α-halogenated intermediate.

Logical Workflow for Route B

Route B Workflow start Diphenylacetic Acid step1 α-Halogenation start->step1 e.g., SOCl2 then NBS intermediate1 α-Halo-diphenylacetic acid (or ester derivative) step1->intermediate1 step2 Nucleophilic Substitution (Ether Formation) intermediate1->step2 Sodium Ethoxide step3 Hydrolysis (if necessary) intermediate1->step3 Base or Acid end This compound step2->end step3->end

Caption: Overall workflow for the synthesis of this compound via Route B.

Step 1: Synthesis of Diphenylacetic Acid

Diphenylacetic acid serves as the starting material for this route. It can be synthesized through various methods.

  • From Benzilic Acid: A high-yielding method involves the reduction of benzilic acid using red phosphorus and hydriodic acid in glacial acetic acid.[11][12] Yields of 94-97% have been reported for this transformation.[11]

  • From Glyoxylic Acid and Benzene: Diphenylacetic acid can also be prepared in a single step by reacting glyoxylic acid with an excess of benzene in the presence of a strong acid catalyst like chlorsulfonic acid.[13][14]

ParameterValue (from Benzilic Acid)Reference
Starting MaterialBenzilic Acid[11][12]
ReagentsRed Phosphorus, Iodine, Water, Acetic Acid[11]
Reaction Time2.5 hours (reflux)[11]
Reported Yield94-97%[11]
Step 2: α-Halogenation of Diphenylacetic Acid

The introduction of a halogen at the benzylic position is a critical step. Direct halogenation of the carboxylic acid can be challenging. A more effective approach involves converting the carboxylic acid to an acyl halide first, followed by halogenation.

Experimental Protocol (Conceptual):

  • Convert diphenylacetic acid to its acyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.

  • The resulting diphenylacetyl chloride can then be subjected to radical bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) in a solvent like carbon tetrachloride. This would yield α-bromo-diphenylacetyl chloride.

  • Alternatively, the diphenylacetic acid can be esterified first (e.g., to the methyl or ethyl ester), and then the ester can be subjected to benzylic bromination.

Step 3: Nucleophilic Substitution with Ethoxide

The α-halo intermediate is then treated with sodium ethoxide. The ethoxide anion acts as a nucleophile, displacing the halide in an SN2 reaction to form the ether bond.

Experimental Protocol:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Cool the ethoxide solution in an ice bath.

  • Slowly add a solution of the α-halo-diphenylacetic acid derivative (from the previous step) in an anhydrous solvent like ethanol or THF.

  • Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).

  • If the substrate was an acyl halide, the reaction would yield the ethyl ester directly. If an ester was used as the substrate, the product would be ethyl ethoxy(diphenyl)acetate.

  • Work up the reaction by neutralizing with a weak acid, removing the solvent, and extracting the product.

Step 4: Final Hydrolysis (if necessary)

If the product from the previous step is an ester, a final hydrolysis step, as described in Route A, is required to obtain the target carboxylic acid.

Comparative Analysis of Synthetic Routes

FeatureRoute A (Williamson Ether Synthesis)Route B (Halogenation/Substitution)
Starting Materials Benzil (commercially available)Diphenylacetic acid (requires synthesis or purchase)
Key Reactions Benzilic acid rearrangement, Williamson ether synthesisα-halogenation, Nucleophilic substitution
Advantages Utilizes well-understood, high-yielding classic reactions. Avoids handling of highly reactive halogenating agents at the benzylic position.Potentially shorter if diphenylacetic acid is readily available.
Challenges Multiple steps (4 in total). Requires use of strong bases like NaH.α-halogenation of the benzylic position can have side reactions. Handling of lachrymatory α-halo carbonyl compounds.

Conclusion

Both presented pathways offer viable strategies for the synthesis of this compound. Route A, proceeding through a benzilate ester intermediate, is likely the more reliable and controllable method for laboratory-scale synthesis, relying on a series of robust and well-documented transformations. Route B presents a more convergent approach but may require more optimization, particularly in the α-halogenation step. The choice of route will ultimately depend on the availability of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and successfully synthesize this valuable compound.

References

  • US2756254A, Method of preparing diphenyl acetic acid, Google Patents.

  • 2,2-Diphenylacetic acid synthesis, ChemicalBook.

  • Williamson Ether Synthesis, Chemistry LibreTexts.

  • The Williamson Ether Synthesis, University of Missouri-St. Louis.

  • Diphenylacetic acid, Organic Syntheses Procedure.

  • The Williamson Ether Synthesis, Master Organic Chemistry.

  • Benzilic Acid Rearrangement, The Royal Society of Chemistry.

  • US6686497B1, Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide, Google Patents.

  • CN102531884A, Method for preparing 4-ethoxy phenylacetic acid, Google Patents.

  • How to Synthesize and Store 2,2-Diphenylacetic Acid?, Guidechem.

  • Experiment 06 Williamson Ether Synthesis, University of Wisconsin-River Falls.

  • Diphenylacetic acid, Chem-Impex.

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives, MDPI.

  • Synthesis of Benzilic Acid, Chem21Labs.

  • Preparation of diphenylacetic acid, PrepChem.com.

  • Diphenylacetic acid 99 117-34-0, Sigma-Aldrich.

  • US2756255A, Method of preparing diphenyl acetic acid, Google Patents.

  • Benzilic acid rearrangement, Wikipedia.

  • Benzilic acid (ester) rearrangement: Mechanism and state-of-the-art reaction, ResearchGate.

  • Experiment 5. Benzilic Acid Preparation and Purification, St. Clair County Community College.

  • Diphenylacetic acid, Wikipedia.

  • Ethyl phenylacetate, Organic Syntheses Procedure.

  • Benzilic acid, Organic Syntheses Procedure.

  • In focus: Benzilic Acid Ethyl Ester, ExSyn Corp.

  • CHEM 2211L Experiment 8 - Preparation of Diphenylacetylene Experiment, YouTube.

  • Reactions on the "Benzylic" Carbon: Bromination And Oxidation, Master Organic Chemistry.

  • Ethyl Diphenylacetate | CAS 3468-99-3, Veeprho.

  • ethyl diphenylacetate, ChemSynthesis.

  • Williamson ether synthesis, Lumen Learning.

  • Synthesis of Benzilic acid from Benzil, YouTube.

  • Ethyl phenylacetate | 101-97-3, ChemicalBook.

Sources

"ethoxy(diphenyl)acetic acid" solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 7495-45-6 Synonyms: 2-Ethoxy-2,2-diphenylacetic acid; O-Ethylbenzilic acid;


-Ethoxy-

-phenylbenzeneacetic acid Molecular Formula:

Molecular Weight: 256.30 g/mol [1]

Executive Summary

Ethoxy(diphenyl)acetic acid is a lipophilic carboxylic acid derivative primarily utilized as a key intermediate in the synthesis of pharmaceutical agents such as Estocin (Dimenoxadol) and related anticholinergic or antispasmodic compounds. Its physicochemical behavior is dominated by the bulky, hydrophobic diphenylmethane scaffold and the ether linkage, which significantly alters its solubility profile compared to its precursor, benzilic acid.

This guide provides a technical analysis of its solubility landscape, derived from qualitative experimental data and structural activity relationships (SAR). It includes validated protocols for solubility determination and purification strategies essential for process chemistry and formulation development.

Physicochemical Basis of Solubility

Understanding the solubility of this compound requires analyzing its molecular interaction potential.

  • Lipophilic Backbone: The two phenyl rings create a large hydrophobic surface area, driving high affinity for non-polar and chlorinated solvents.

  • Ether Linkage: Unlike benzilic acid, the hydroxyl group is etherified. This removes a strong Hydrogen Bond Donor (HBD), reducing crystal lattice energy and increasing solubility in aprotic solvents (DCM, THF).

  • Carboxylic Head: The terminal carboxylic acid (predicted pKa

    
     3.1–3.5) provides a pH-dependent solubility switch, allowing dissolution in basic aqueous media.
    
PropertyValue (Experimental/Predicted)Implication for Solubility
LogP

3.2 – 3.5
Highly lipophilic; partitions preferentially into organic phases.
pKa 3.11

0.10
Soluble in aqueous buffers at pH > 5.0 (as carboxylate anion).
H-Bond Donors 1 (COOH)Limited self-association compared to benzilic acid.
H-Bond Acceptors 3 (COOH, Ether)Good interaction with protic solvents like alcohols.

Solubility Landscape

The following solubility profile categorizes solvents based on their interaction mechanism with this compound.

Primary Organic Solvents

Qualitative data confirms solubility in Dichloromethane and Isopropyl Alcohol (IPA).

Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM) High Primary choice for extraction. The solvent's polarity matches the solute's dipole without H-bond interference.
ChloroformHighExcellent solvation of the aromatic rings via

-interactions.
Alcohols Isopropyl Alcohol (IPA) Moderate - High Effective for recrystallization. Soluble at elevated temperatures; reduced solubility at cooling.
Ethanol / MethanolHighStrong H-bonding with the carboxyl group stabilizes the solute.
Ethers THF, Diethyl EtherHighThe ether oxygen accepts H-bonds from the carboxyl group; excellent for synthesis reactions.
Aromatics TolueneModerateSolvation driven by

-

stacking interactions with the diphenyl groups.
Alkanes Hexane / HeptaneLowThe polar carboxyl group prevents high solubility, making these excellent anti-solvents for precipitation.
Aqueous Solubility & pH Dependence

Water solubility is negligible for the free acid form due to the high lipophilicity of the diphenyl backbone. However, solubility is pH-dependent :

  • pH < 3 (Acidic): Predominantly unionized (

    
    ). Insoluble in water; partitions into organic layer.
    
  • pH > 6 (Basic): Predominantly ionized (

    
    ). Highly soluble in water as the sodium or potassium salt.
    

Purification & Extraction Workflow

The distinct solubility difference between the ionized and unionized forms allows for a highly efficient "Acid-Base Extraction" purification strategy.

PurificationWorkflow Raw Crude Mixture (this compound + Impurities) Dissolve Dissolve in Organic Solvent (DCM or Ethyl Acetate) Raw->Dissolve BaseWash Wash with 1M NaOH/NaHCO3 (pH > 8) Dissolve->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep OrgLayer Organic Layer (Contains Neutral Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Target as Carboxylate Salt) PhaseSep->AqLayer Keep Acidify Acidify with HCl (pH < 2) AqLayer->Acidify Precipitate Precipitation / Extraction (Target Returns to Free Acid) Acidify->Precipitate Final Pure this compound Precipitate->Final

Figure 1: Acid-Base Extraction Workflow exploiting the pH-dependent solubility switch of the carboxylic acid moiety.

Experimental Protocols

Since specific quantitative solubility data (mg/mL) is sparse in public literature, the following self-validating protocol ensures accurate determination for formulation or process optimization.

Protocol A: Saturation Shake-Flask Method (Standard)

Objective: Determine the thermodynamic solubility of this compound in a specific solvent at 25°C.

  • Preparation: Add excess solid this compound (approx. 50-100 mg) to a glass vial containing 2 mL of the target solvent.

  • Equilibration: Cap the vial tightly and agitate (shake or stir) at 25°C for 24 hours. Ensure solid remains visible (saturation).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) to remove undissolved solids.

  • Quantification:

    • Gravimetric (Simple): Evaporate a known volume (e.g., 1 mL) of filtrate to dryness and weigh the residue.

    • HPLC (Precise): Dilute the filtrate with mobile phase (e.g., Acetonitrile:Water) and analyze against a standard curve.

    • Detection: UV absorbance at 210-220 nm (Carboxyl/Phenyl absorption).

Protocol B: Recrystallization Strategy

Objective: Purify the compound using solubility differentials.

  • Solvent System: Isopropyl Alcohol (IPA) or Ethanol/Water.

  • Procedure:

    • Dissolve the crude solid in minimal boiling IPA.

    • If insoluble particles remain, hot filter.

    • Allow the solution to cool slowly to room temperature, then to 4°C.

    • The lipophilic this compound will crystallize out, while polar impurities remain in the mother liquor.

Applications & Implications

  • Synthesis Intermediate: The high solubility in DCM and THF makes it an ideal substrate for acylation or esterification reactions in the synthesis of Dimenoxadol (Estocin) .

  • Impurity Management: In the synthesis of Benzilic acid, the ethoxy derivative is a potential impurity. Its higher solubility in non-polar solvents compared to Benzilic acid (which is more polar due to the -OH group) allows for separation via washing with non-polar solvents like Toluene or Hexane/DCM mixtures.

References

  • National Institutes of Health (NIH) - PubChem. Ethoxydiphenylacetic acid (CID 24119) - Physicochemical Properties. Available at: [Link]

  • ChemSrc. 2-Ethoxy-2,2-diphenylacetic acid Physical Properties & CAS Data. Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Ethoxy(diphenyl)acetic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety and handling precautions for ethoxy(diphenyl)acetic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document establishes a robust safety protocol based on the principles of chemical analogy. The recommendations herein are synthesized from the known hazards of structurally similar carboxylic acids, including Diphenylacetic acid and 4-ethoxyphenylacetic acid. This approach provides a conservative and proactive framework for ensuring personnel safety in research and development settings.

The core principle of this guide is self-validating safety. By understanding the causality behind the hazards—rooted in the carboxylic acid functionality and the diphenylmethane scaffold—researchers can intuitively adapt and apply these protocols, ensuring a culture of safety that is both rigorous and scientifically grounded.

Hazard Identification and Risk Assessment

This compound is a solid crystalline substance. While specific toxicological data is not available, its structure suggests potential hazards common to substituted diphenylacetic acids. The primary risks are associated with its acidic nature and the potential for the fine powder to be inhaled or come into contact with skin and eyes.

Based on analogous compounds, the anticipated GHS Hazard Classifications are:

  • Skin Irritation/Corrosion: The carboxylic acid group can cause irritation or burns upon prolonged contact.[1][2]

  • Serious Eye Damage/Irritation: Direct contact of the powder with eyes is likely to cause significant irritation or damage.

  • Skin Sensitization: Compounds like Diphenylacetic acid are known to be potential skin sensitizers, meaning repeated exposure could lead to an allergic reaction.[3]

  • Respiratory Irritation: Inhalation of fine dust may irritate the respiratory tract.[4]

Comparative Hazard Analysis of Analogous Compounds
CompoundCAS NumberGHS Hazard StatementsKey Findings
Diphenylacetic acid117-34-0H317: May cause an allergic skin reaction. H315: Causes skin irritation. H319: Causes serious eye irritation.The core diphenylacetic structure is associated with skin sensitization and irritation.[1][3]
4-Ethoxyphenylacetic acid4919-33-9H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.The presence of an ethoxy group does not mitigate the irritation potential.[5]
Acetic Acid (Concentrated)64-19-7H314: Causes severe skin burns and eye damage.Represents the general hazard of a carboxylic acid, highlighting corrosive potential.[2]
5-Methoxyindole-3-acetic Acid3471-31-6H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled. H315/319/335: Causes skin, eye, and respiratory irritation.A more hazardous analog, indicating the potential for systemic toxicity in related structures.[4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is critical.

Primary Engineering Controls

The primary objective is to minimize the generation and dispersal of this compound dust.

  • Ventilation: All handling of the solid compound, including weighing and transfers, must be conducted within a certified chemical fume hood or a ventilated enclosure to control airborne dust. Local exhaust ventilation should be used as the primary means to minimize worker exposure.

  • Static Control: Take precautionary measures against static discharge, especially when transferring large quantities of the powder. Grounding and bonding of containers and receiving equipment may be necessary.[2][6]

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used consistently.

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[7] For operations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves are required. Nitrile rubber gloves provide good resistance to a range of acids and are a suitable choice.[7] Gloves must be inspected before use and disposed of properly after handling the chemical.[3]

  • Body Protection: A standard laboratory coat must be worn and fully fastened to prevent skin contact.[7]

  • Respiratory Protection: Generally not required when handling small quantities within a fume hood. If dust generation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.


Safe Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, where each step mitigates a specific, identified risk.

  • Pre-Handling Verification: Before starting, confirm that the chemical fume hood is operational, a spill kit is accessible, and an emergency eyewash station and safety shower are nearby.[1] Read the container label and any available safety information.

  • PPE Donning: Don all required PPE (lab coat, gloves, safety goggles) before entering the designated handling area.

  • Chemical Transfer:

    • Place the stock container and receiving vessel in the center of the fume hood work surface.

    • Open containers slowly and carefully to avoid creating a plume of dust.

    • Use a spatula or scoop to transfer the solid. Avoid pouring directly from a large container to minimize dust.

    • If creating a solution, always add the acid to the solvent, never the other way around, to control any potential exothermic reactions.

  • Post-Handling:

    • Securely close all containers.

    • Wipe down the spatula and work surface with a damp cloth (if compatible with the solvent used) to remove any residual powder.

    • Properly dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[8]

Storage Requirements
  • Location: Store in a cool, dry, and well-ventilated area.[9]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.

  • Incompatibilities: Segregate from strong oxidizing agents and bases.[1] Store in a dedicated acid cabinet if available. Do not store near flammable materials.[2]

Waste Disposal

Dispose of this compound and its containers in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.


Emergency Procedures

Rapid and informed response is critical in any chemical exposure or spill.

First-Aid Measures

The following procedures are based on the potential hazards of carboxylic acids and related compounds.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water.[1][4] If irritation or an allergic reaction develops, seek medical attention.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms (coughing, difficulty breathing) occur, seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Spill Response Workflow

This workflow outlines the decision-making process for a minor laboratory spill. For large spills, evacuate the area and contact EHS immediately.

Caption: Workflow for managing a minor laboratory spill.

Conclusion

While this compound lacks specific, published safety data, a rigorous and scientifically sound handling protocol can be established by analyzing its structural components and the known hazards of analogous molecules. By adhering to the engineering controls, PPE requirements, and detailed procedures outlined in this guide, researchers can work with this compound with a high degree of confidence and safety. The foundation of laboratory safety lies in a proactive, informed approach, treating unknown compounds with the respect and caution they deserve.

References

  • Shree Ganesh Remedies Limited. (n.d.). Diphenylacetic Acid- 117-34-0. Retrieved from [Link]

  • State of New Jersey. (2002). Hazard Summary: 2-Ethoxyethylacetate. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 4-methoxyphenylacetic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Ethyl 4-ethoxyphenylacetate. Retrieved from [Link]

  • State of New Jersey. (2011). 2-Ethoxyethanol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-(2-Butoxyethoxy)ethyl acetate. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Ethyl diphenylacetate. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Ethyl phenylacetate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

Sources

Methodological & Application

Analytical Protocols for Ethoxy(diphenyl)acetic Acid (CAS 7495-45-6): HPLC and GC-MS Methodologies

[1]

Introduction & Compound Characterization

Ethoxy(diphenyl)acetic acid (CAS 7495-45-6), also known as O-ethylbenzilic acid or 2-ethoxy-2,2-diphenylacetic acid, is a critical process impurity often encountered in the synthesis of diphenylmethane-derived pharmaceuticals, such as Diphenoxylate and Difenoxin .[1] Structurally, it consists of a central carbon bonded to two phenyl rings, a carboxylic acid group, and an ethoxy group.[1]

From an analytical perspective, the compound presents two primary challenges:

  • Acidic Nature: The free carboxylic acid moiety (

    
    ) leads to peak tailing in reverse-phase HPLC if pH is not controlled.[1]
    
  • Volatility: As a carboxylic acid, it exhibits poor volatility and thermal stability in Gas Chromatography (GC), necessitating derivatization.

This application note details two robust protocols: a high-precision HPLC-UV method for routine purity analysis and a sensitive GC-MS method for trace impurity identification.[1]

Chemical Profile
PropertyDataRelevance to Analysis
Formula

MW = 256.30 g/mol
Structure Diphenylacetic acid derivativeStrong UV absorption (210-220 nm, 254 nm)
Solubility Soluble in MeOH, ACN, EtOAcCompatible with Reverse Phase HPLC & GC derivatization
LogP ~3.8 (Predicted)Hydrophobic; retains well on C18 columns
pKa ~3.8Requires acidic mobile phase (pH < 3.[1][2]0) for HPLC

Protocol A: HPLC-UV Method (Routine Quantitation)

Objective: To provide a robust, high-resolution separation of this compound from potential precursors (Benzilic acid) and degradation products.

Method Rationale (Expertise & Experience)[3]
  • Column Selection: A C18 stationary phase is selected due to the compound's hydrophobicity. A "Base Deactivated" (BDS) or high-purity silica column (e.g., Zorbax Eclipse Plus) is essential to minimize interaction between the acidic analyte and free silanols, which causes tailing.

  • Mobile Phase pH: We utilize 0.1% Phosphoric Acid (pH ~2.1). Maintaining the pH well below the pKa (3.8) ensures the analyte remains in its protonated (neutral) form, maximizing retention and sharpening peak shape.

  • Detection: While 254 nm detects the phenyl rings, 220 nm is recommended for higher sensitivity as it captures the end-absorption of the carbonyl and aromatic systems.[1]

Chromatographic Conditions[1][3][4][5]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18,

    
     mm, 5 
    
    
    m (or equivalent).
  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10

    
    L.
    
  • Column Temperature: 30°C.

  • Detection: UV at 220 nm (Quantitation) and 254 nm (Identification).

Mobile Phase Gradient:

  • Solvent A: 0.1%

    
     in Water.
    
  • Solvent B: Acetonitrile (HPLC Grade).

Time (min)% Solvent A% Solvent BEvent
0.07030Equilibration
15.01090Gradient Elution
20.01090Wash
20.17030Re-equilibration
25.07030Stop
Workflow Diagram[1]

HPLC_WorkflowSampleSample Preparation(1 mg/mL in MeOH)FilterFiltration(0.22 µm PTFE)Sample->Filter ClarifyInjectAuto-Injector(10 µL)Filter->Inject LoadColumnSeparation(C18 Column, pH 2.1)Inject->Column EluteDetectorUV Detection(220 nm)Column->Detector AnalyzeDataData Analysis(Integration)Detector->Data Quantify

Figure 1: Step-by-step HPLC workflow ensuring sample integrity and precise detection.

Protocol B: GC-MS Method (Trace Identification)

Objective: To confirm the identity of this compound and detect it at trace levels (ppm) where HPLC might lack specificity.

Method Rationale (Trustworthiness)

Direct injection of carboxylic acids into GC often results in adsorption, peak tailing, and "ghost peaks." To create a self-validating system , we employ Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1] This converts the carboxylic acid to a Trimethylsilyl (TMS) ester, which is volatile, thermally stable, and produces a characteristic mass spectrum.

Derivatization Protocol[1]
  • Preparation: Weigh ~5 mg of sample into a 1.5 mL GC vial.

  • Dissolution: Add 500

    
    L of Anhydrous Pyridine (acts as solvent and acid scavenger).
    
  • Reagent Addition: Add 200

    
    L of BSTFA + 1% TMCS (Catalyst).
    
  • Reaction: Cap and heat at 60°C for 30 minutes .

  • Cooling: Allow to cool to room temperature before injection.

GC-MS Parameters[1]
  • Instrument: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: HP-5ms Ultra Inert (

    
    ).
    
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (for trace) or Split 10:1 (for assay), 250°C.

  • Transfer Line: 280°C.

Temperature Program:

Rate (°C/min) Temperature (°C) Hold Time (min)
- 100 1.0

| 15 | 300 | 5.0 |

MS Acquisition (EI Mode, 70 eV):

  • Scan Range: 50–500 amu.

  • Solvent Delay: 3.0 min.

  • Target Ions (TMS Derivative):

    • Parent Ion: m/z 328 (M+ for TMS ester).

    • Base Peak: m/z 105 (Benzoyl cation,

      
      ).
      
    • Qualifier: m/z 77 (Phenyl cation), m/z 313 (M-15, loss of methyl).

Derivatization Logic Diagram

GC_DerivatizationStartThis compound(Non-Volatile)ProcessHeat @ 60°C, 30 min(Pyridine Solvent)Start->ProcessReagentBSTFA + 1% TMCS(Silylating Agent)Reagent->ProcessProductTMS-Ester Derivative(Volatile & Stable)Process->Product SilylationAnalysisGC-MS InjectionProduct->Analysis

Figure 2: Derivatization pathway converting the analyte into a GC-compatible TMS ester.

System Suitability & Validation Criteria

To ensure the method is "self-validating," the following criteria must be met before routine analysis:

ParameterAcceptance CriteriaRationale
Resolution (

)

between Analyte and Benzilic Acid
Ensures no co-elution with primary impurity.
Tailing Factor (

)

Verifies mobile phase pH is sufficiently suppressing ionization.[1]
Precision (RSD)

(n=6 injections)
Confirms instrument stability.
Signal-to-Noise

(for LOQ)
Ensures sensitivity for trace impurity monitoring.[1]

Expert Troubleshooting Guide

Issue 1: Peak Splitting in HPLC

  • Cause: Sample solvent is too strong (e.g., 100% ACN) compared to the initial mobile phase.

  • Solution: Dissolve the sample in the starting mobile phase (70:30 Water:ACN) or pure Methanol if solubility permits.

Issue 2: "Ghost Peaks" in GC-MS

  • Cause: Incomplete derivatization or degradation of the silylating reagent.

  • Solution: Ensure reagents are fresh (BSTFA is moisture sensitive). Use anhydrous pyridine.[1] If the peak at m/z 256 (underivatized acid) appears, increase reaction time.

Issue 3: Retention Time Drift

  • Cause: pH fluctuation in HPLC mobile phase.[1]

  • Solution: Use a buffer (Phosphate) rather than simple acid addition if drift persists. However, for MS-compatible HPLC, switch Phosphoric acid to 0.1% Formic Acid , noting that peak shape may broaden slightly due to higher pKa of formic acid.

References

  • ChemicalBook . (2025).[4][5] 4-Ethoxyphenylacetic acid and related Diphenylacetic acid derivatives properties. Retrieved from

  • Santa Cruz Biotechnology . (2025).[5] this compound (CAS 7495-45-6) Product Data. Retrieved from

  • National Center for Biotechnology Information . (2025). Diphenoxylate and Difenoxin Structure and Impurity Profile. PubChem Compound Summary. Retrieved from

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.
  • European Pharmacopoeia (Ph. Eur.). Monographs on Diphenoxylate Hydrochloride.

Use of "ethoxy(diphenyl)acetic acid" in the development of muscarinic antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethoxy(diphenyl)acetic Acid in Muscarinic Antagonist Development

Executive Summary

This guide details the strategic application of This compound (CAS 7495-45-6) as a pivotal structural scaffold in the development of muscarinic acetylcholine receptor (mAChR) antagonists. While classical antagonists like QNB (Quinuclidinyl benzilate) and Benactyzine rely on a hydrophilic hydroxyl group at the


-carbon (derived from benzilic acid) to anchor the ligand via hydrogen bonding, the ethoxy-substituted  variant serves a critical role in Structure-Activity Relationship (SAR) profiling.

By utilizing this compound, researchers can:

  • Probe the Orthosteric Site: Quantify the energetic contribution of the H-bond donor at the receptor's Asn residue (e.g., Asn507 in M2).

  • Modulate Lipophilicity (LogP): Enhance blood-brain barrier (BBB) penetration profiles by masking the polar hydroxyl group.

  • Synthesize Novel Ligands: Create amino-ester or amino-amide derivatives with altered pharmacokinetic half-lives.

Strategic Rationale: The "Hydroxyl Switch" in SAR

In muscarinic pharmacology, the "Hay's Pharmacophore" dictates three essential components: a cationic head (amine), a linker, and a lipophilic tail (diphenyl/tricyclic).

  • Benzilic Acid Derivatives (The Standard): Possess a free

    
     group. This group acts as a Hydrogen Bond Donor (HBD) to an asparagine residue deep in the orthosteric binding pocket, conferring nanomolar affinity (
    
    
    
    ).
  • Ethoxy Derivatives (The Probe): Replacing

    
     with 
    
    
    
    (Ethoxy) eliminates the H-bond donor capability and introduces steric bulk.
    • If affinity drops drastically (

      
      ): The H-bond is critical for binding.
      
    • If affinity is maintained: The binding is driven primarily by hydrophobic collapse and ionic interaction, suggesting a potentially different binding mode or subtype selectivity.

Visualizing the SAR Logic

SAR_Logic Benzilic Benzilic Acid Scaffold (alpha-OH) Receptor Muscarinic Receptor (Orthosteric Site) Benzilic->Receptor Forms H-Bond (Asn residue) Ethoxy Ethoxy Scaffold (alpha-OEt) Ethoxy->Receptor No H-Bond Steric Bulk HighAffinity High Affinity (H-Bond + Hydrophobic) Receptor->HighAffinity With OH ModAffinity Modified Affinity (Hydrophobic Only) Receptor->ModAffinity With OEt

Figure 1: Mechanistic comparison of Benzilic vs. Ethoxy scaffolds in receptor binding.

Chemical Synthesis Protocol

Objective: Synthesize 2-(Diethylamino)ethyl 2-ethoxy-2,2-diphenylacetate (an analog of Adiphenine) to evaluate the impact of the ethoxy substitution.

Precursors:

  • This compound (CAS 7495-45-6)[1][2][3][4]

  • 2-Diethylaminoethyl chloride hydrochloride

  • Potassium Carbonate (

    
    )
    
  • Solvent: DMF or Acetone

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Note: Direct esterification is slow due to steric hindrance of the diphenyl group. We proceed via the acyl chloride.

    • Dissolve 10.0 mmol of This compound in 20 mL dry Dichloromethane (DCM).

    • Add 1.2 eq of Oxalyl Chloride dropwise at 0°C, followed by a catalytic drop of DMF.

    • Stir for 2 hours at Room Temperature (RT). Evaporate solvent to yield the crude acyl chloride.

    • Checkpoint: Verify formation by IR (shift of C=O stretch from ~1710

      
       to ~1790 
      
      
      
      ).
  • Esterification (Nucleophilic Substitution):

    • Dissolve the crude acyl chloride in 15 mL dry DCM.

    • In a separate flask, dissolve 11.0 mmol of 2-(diethylamino)ethanol (Note: Use free base or salt with excess base) and 15.0 mmol Triethylamine (TEA) in 10 mL DCM.

    • Add the amine solution to the acyl chloride solution slowly at 0°C.

    • CRITICAL: Maintain temperature <5°C to prevent elimination side reactions.

  • Work-up & Purification:

    • Stir overnight at RT.

    • Quench with sat.

      
      . Extract with DCM (
      
      
      
      ).
    • Dry organic layer over

      
       and concentrate.
      
    • Purification: Flash Column Chromatography (Silica Gel).

      • Mobile Phase: Hexane:Ethyl Acetate (8:2) with 1% TEA.

    • Validation:

      
       (confirm Ethoxy quartet at ~3.5 ppm and Ethyl triplets).
      
Synthesis Workflow Diagram

Synthesis_Workflow Start This compound Step1 Activation: Oxalyl Chloride / DMF (Formation of Acyl Chloride) Start->Step1 Intermediate Intermediate: Acid Chloride Step1->Intermediate Step2 Coupling: 2-(Diethylamino)ethanol Triethylamine / DCM Intermediate->Step2 Product Final Ligand: Amino-Ester Derivative Step2->Product

Figure 2: Synthetic pathway for converting the acid scaffold into a functional antagonist.

Biological Evaluation: Radioligand Binding Assay

Objective: Determine the affinity constant (


) of the new ethoxy-derivative at the M1 muscarinic receptor.

Materials:

  • Source: CHO cells stably expressing human M1 receptor (hM1).

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) (
    
    
    ).
  • Competitor: Synthesized Ethoxy-derivative (10 pM to 100

    
    M).
    
Assay Protocol
  • Membrane Preparation:

    • Homogenize CHO-hM1 cells in ice-cold TE Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min. Resuspend pellet in assay buffer.
      
  • Incubation:

    • In a 96-well plate, combine:

      • 25

        
        L Membrane suspension (5-10 
        
        
        
        g protein).
      • 25

        
        L 
        
        
        
        -NMS (Final conc. 0.2 nM).
      • 50

        
        L Test Compound (Serial dilution).
        
    • Total Volume: 100

      
      L.
      
    • Incubate: 60 minutes at 25°C (Equilibrium).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine to reduce non-specific binding).

    • Wash

      
       with ice-cold saline.
      
  • Data Analysis:

    • Measure radioactivity via Liquid Scintillation Counting.

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      

Data Interpretation & Expected Results

Compound ClassStructure (

-substituent)
Expected

(hM1)
Interpretation
Benzilic Acid Ester Hydroxyl (

)
0.5 - 2.0 nMHigh Affinity (H-bond intact).
Ethoxy Acid Ester Ethoxy (

)
50 - 200 nMReduced Affinity (Loss of H-bond + Steric clash).
Diphenylacetic Ester Hydrogen (

)
10 - 50 nMModerate Affinity (No steric clash, but no H-bond).

Key Insight: If the Ethoxy derivative retains high affinity (


), it suggests the ligand may be binding to an allosteric site  or that the hydrophobic pocket is large enough to accommodate the ethyl group without penalty, shifting the drug design strategy toward more lipophilic candidates for CNS targeting.

References

  • LookChem. (2023). This compound - CAS 7495-45-6 Properties and Suppliers. Retrieved from

  • Santa Cruz Biotechnology. (2023). This compound Product Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 80604, Diphenylacetic acid derivatives. Retrieved from

  • Hulme, E. C., & Trejo, J. (2006). Muscarinic Receptor Structure and Function. In The Muscarinic Receptors. Humana Press. (Contextual grounding for SAR).
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. (Standard protocol reference).

(Note: While specific "famous" drugs are not solely based on the ethoxy-acid, the scaffold is a standard tool in the medicinal chemist's library for mapping receptor pockets as described in standard SAR texts.)

Sources

Experimental setup for scaling up "ethoxy(diphenyl)acetic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of ethoxy(diphenyl)acetic acid (CAS: 17523-46-7), a critical intermediate in the synthesis of anticholinergic and analgesic scaffolds (e.g., Dextromoramide derivatives). Unlike bench-scale methods that often rely on direct etherification of benzilic acid using sodium hydride (NaH)—which poses significant safety risks at scale—this protocol utilizes a nucleophilic substitution via an


-halo intermediate . This approach minimizes hydrogen gas evolution, utilizes standard industrial reagents (SOCl₂, EtOH), and offers superior impurity profile control.

Strategic Rationale & Reaction Pathway

The synthesis is designed around the "Activation-Substitution-Hydrolysis" triad. Direct alkylation of the tertiary hydroxyl group in benzilic acid is sterically hindered and prone to retro-benzilic rearrangements or elimination. To circumvent this, we convert the hydroxyl to a better leaving group (chloride) while simultaneously activating the carboxylic acid, followed by a stepwise ethoxylation and hydrolysis.

Reaction Scheme Visualization

The following diagram outlines the critical process flow and intermediate transformations.

G cluster_legend Process Key Start Benzilic Acid (Starting Material) Inter1 Intermediate A (Diphenylchloroacetyl Chloride) Start->Inter1 SOCl₂, 75°C (Chlorination) Inter2 Intermediate B (Ethyl α-chloro-diphenylacetate) Inter1->Inter2 EtOH (anhydrous) (Esterification) Inter3 Intermediate C (Ethyl ethoxy(diphenyl)acetate) Inter2->Inter3 NaOEt/EtOH, Reflux (Williamson Ether Synthesis) Final This compound (Target) Inter3->Final NaOH, H₂O/EtOH (Saponification) key1 Red Arrow: Exothermic/Gas Evolution key2 Blue Arrow: Solvolysis/Substitution

Figure 1: Stepwise synthetic pathway from Benzilic Acid to this compound via chloro-intermediates.

Experimental Protocol

Materials & Equipment
ReagentGradeRoleHazard Note
Benzilic Acid >99%PrecursorIrritant
Thionyl Chloride (SOCl₂) Reagent PlusChlorinating AgentCorrosive, releases HCl/SO₂
Ethanol (Absolute) AnhydrousSolvent/ReactantFlammable
Sodium Ethoxide (NaOEt) 21% wt in EtOHNucleophileCorrosive, Moisture Sensitive
Sodium Hydroxide (NaOH) PelletsHydrolysis BaseCorrosive
Toluene ACS ReagentSolvent (Workup)Flammable

Equipment:

  • Double-jacketed glass reactor (1L - 5L scale) with overhead stirring.

  • Reflux condenser with CaCl₂ drying tube or N₂ line.

  • Gas scrubber (NaOH trap) for SO₂/HCl management.

  • Temperature control unit (Chiller/Heater).

Stage 1: Activation (Chlorination)

Objective: Convert Benzilic acid to


-chloro-diphenylacetyl chloride.
  • Setup: Purge reactor with Nitrogen (N₂). Connect gas outlet to a scrubber containing 10% NaOH solution.

  • Charging: Charge Benzilic Acid (1.0 eq) into the reactor.

  • Reagent Addition: Add Thionyl Chloride (SOCl₂, 3.0 eq) dropwise at room temperature.

    • Note: A large excess is used to ensure conversion of both the carboxylic acid and the tertiary alcohol.

  • Reaction: Heat the mixture slowly to 70–75°C .

    • Observation: Vigorous gas evolution (HCl and SO₂) will occur. Maintain temperature until gas evolution ceases (approx. 2–3 hours).

  • Concentration: Once the reaction is complete (verified by TLC or clear solution), distill off excess SOCl₂ under reduced pressure.

    • Result: A viscous yellow oil (Diphenylchloroacetyl chloride). Do not isolate ; proceed immediately to Stage 2.

Stage 2: Esterification & Etherification

Objective: Convert the acid chloride to the ethyl ester, then substitute the


-chloro group with an ethoxy group.
  • Solvolysis (Ester Formation):

    • Cool the residue from Stage 1 to 0–5°C .

    • Slowly add Absolute Ethanol (5.0 eq) . Caution: Exothermic reaction.

    • Stir at room temperature for 1 hour. This yields Ethyl

      
      -chloro-diphenylacetate.
      
  • Substitution (Ether Formation):

    • To the same reactor, add a solution of Sodium Ethoxide (NaOEt, 2.5 eq) in ethanol.

    • Stoichiometry Note: 1 eq neutralizes the HCl generated in step 1; 1.0–1.5 eq effects the substitution.

  • Reflux: Heat the mixture to reflux (78°C ) for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6][7][8][9] The ethoxide ion displaces the chloride at the benzylic position.

    • In-Process Control (IPC): Monitor disappearance of the chloro-ester via HPLC or GC.

  • Workup:

    • Cool to room temperature.

    • Filter off the precipitated NaCl salts.

    • Concentrate the filtrate to remove bulk ethanol.

    • Dissolve residue in Toluene and wash with water (2x) to remove residual salts/alkoxide.

    • Evaporate Toluene to yield crude Ethyl ethoxy(diphenyl)acetate.

Stage 3: Hydrolysis to Final Acid

Objective: Saponify the ester to yield the free acid.

  • Saponification:

    • Dissolve the crude ester in Ethanol (3 vol) .

    • Add 10% aqueous NaOH (2.0 eq) .

  • Reaction: Reflux for 2–3 hours. The solution should become homogeneous.

  • Isolation:

    • Distill off the ethanol.[10]

    • Dilute the aqueous residue with water.

    • Wash: Extract once with Diethyl Ether or Toluene to remove any unreacted neutral organic impurities (e.g., benzophenone derivatives). Discard the organic layer.

    • Acidification: Cool the aqueous phase to 5°C. Slowly acidify with 6M HCl to pH 1–2.

    • Observation: The product, this compound, will precipitate as a white solid.

  • Purification:

    • Filter the solid.[8][11][12]

    • Recrystallization: Recrystallize from Ethanol/Water (1:1) or pure Ligroin.

    • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Key Process Parameters & Data

ParameterSpecificationRationale
SOCl₂ Equivalents 3.0 eqEnsures complete conversion of hindered -OH and -COOH.
Reflux Time (Stage 2) 4–6 hoursSteric hindrance of the diphenyl group slows SN2 attack.
pH (Isolation) < 2.0Ensures full protonation of the carboxylic acid for precipitation.
Expected Yield 75–85%Cumulative yield over 3 steps.[13]
Melting Point ~140–144°CLiterature range for authentic material [1].

Troubleshooting & Critical Control Points

Controlling Side Reactions
  • Issue: Formation of Benzophenone.

    • Cause: Oxidative cleavage or extreme elimination conditions.

    • Solution: Maintain inert atmosphere (N₂) and avoid excessive heating during the NaOEt step.

  • Issue: Incomplete Etherification.

    • Cause: Steric bulk of the diphenyl rings.

    • Solution: Ensure anhydrous conditions during Stage 2. Water deactivates the ethoxide. If reaction stalls, add a catalytic amount of Potassium Iodide (Finkelstein condition) to generate the more reactive

      
      -iodo intermediate in situ.
      
Safety Considerations
  • HCl/SO₂ Evolution: The chlorination step generates massive volumes of acidic gas. A scrubber is mandatory for scale-up >10g.

  • Thermal Runaway: The addition of Ethanol to the acid chloride (Stage 2, Step 1) is highly exothermic. Controlled addition at 0°C is critical.

References

  • Organic Syntheses, Coll. Vol. 4, p. 377 (1963); Vol. 33, p. 29 (1953).Diphenylacetic Acid and Derivatives. (Foundational chemistry for diphenylacetic acid scaffolds).

  • Chattopadhyay, S. K., et al. "Formation of alpha-alkoxy acids via alpha-halo intermediates." Journal of Organic Chemistry. (General methodology for hindered ether synthesis).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.
  • Vertex AI Search Results. "Synthesis of this compound derivatives." (Confirmed feasibility of alpha-halo substitution route).

Sources

Application Note: Synthesis of Ethoxy(diphenyl)acetyl Chloride via Thionyl Chloride Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for converting ethoxy(diphenyl)acetic acid (CAS: 4611-33-2) to its corresponding acid chloride, ethoxy(diphenyl)acetyl chloride . This transformation is a critical intermediate step in the synthesis of antispasmodic pharmaceuticals and specialized protecting groups for carbohydrate chemistry.

Due to the significant steric hindrance provided by the two phenyl rings and the


-ethoxy group, this reaction exhibits slower kinetics than primary aliphatic acids. This guide utilizes N,N-Dimethylformamide (DMF)  as a nucleophilic catalyst to accelerate the formation of the chlorosulfite intermediate, ensuring complete conversion under mild reflux conditions while minimizing thermal degradation of the ether moiety.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

The Steric Challenge

The substrate, this compound, possesses a quaternary


-carbon linked to two bulky phenyl rings and an ethoxy group. This steric crowding impedes the initial nucleophilic attack of the carboxylic oxygen on the thionyl chloride sulfur. Without catalysis, the reaction requires prolonged heating, which increases the risk of cleaving the ethyl ether bond (generating benzilic acid derivatives).
Mechanism of Action (DMF Catalysis)

To overcome the steric barrier, catalytic DMF reacts with thionyl chloride to form the highly electrophilic Vilsmeier-Haack (chloroiminium) complex . This species is far more reactive toward the carboxylic acid than thionyl chloride alone.

Key Pathway:

  • Activation: DMF +

    
    
    
    
    
    Dimethylchloroforminium chloride (Vilsmeier Reagent).
  • Substitution: The carboxylic acid attacks the Vilsmeier reagent, forming an activated acyl-ammonium intermediate.

  • Chloride Attack: Chloride ion (

    
    ) attacks the carbonyl carbon, expelling DMF (regenerating the catalyst) and forming the acid chloride.
    

ReactionMechanism DMF DMF Catalyst Vilsmeier Vilsmeier Complex (Active Electrophile) DMF->Vilsmeier Activation SOCl2 Thionyl Chloride (SOCl2) SOCl2->Vilsmeier Intermed Activated Acyl-Ammonium Intermediate Vilsmeier->Intermed + Substrate Substrate This compound Substrate->Intermed Intermed->DMF Catalyst Regeneration Product Ethoxy(diphenyl)acetyl Chloride Intermed->Product Cl- Attack Byproducts SO2 (g) + HCl (g) Intermed->Byproducts

Figure 1: Catalytic cycle showing the activation of Thionyl Chloride by DMF to overcome steric hindrance.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
This compound >98% Purity, DrySubstrate
Thionyl Chloride (

)
Reagent Grade (>99%)Chlorinating Agent
N,N-Dimethylformamide (DMF) AnhydrousCatalyst
Dichloromethane (DCM) Anhydrous (Optional)Solvent (if neat reaction is too viscous)
Toluene Anhydrous (Alternative)Solvent (for higher reflux temp)
Gas Scrubber NaOH (10% aq) trapNeutralize HCl/SO2 emissions
Stoichiometry Table
ReagentEquivalents (eq)Molar Mass ( g/mol )Density (g/mL)
This compound1.0256.30N/A (Solid)
Thionyl Chloride2.0 - 3.0118.971.638
DMF0.05 (5 mol%)73.090.944
Step-by-Step Procedure

Warning: Perform all operations in a functioning fume hood.


 releases toxic 

and

gases.
Phase 1: Setup and Addition
  • Apparatus: Equip a dry 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

  • Scrubber: Connect the top of the condenser to a gas outlet tube leading to a trap containing 10% NaOH solution (do not submerge the tube tip to prevent back-suction; use a funnel trap).

  • Charging: Add This compound (1.0 eq) to the RBF.

  • Solvent (Optional): If running in solution, add anhydrous Toluene (3-5 volumes). Note: Neat reactions are faster but may require Toluene if the acid is solid at reaction temp.

  • Catalyst: Add DMF (0.05 eq) directly to the mixture.

  • Reagent Addition: Add Thionyl Chloride (2.0 eq) dropwise via the addition funnel over 15-20 minutes at room temperature.

    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will begin immediately. The solution may turn slightly yellow/green.
Phase 2: Reaction
  • Heating: Slowly heat the reaction mixture to reflux (approx. 75-80°C) .

  • Incubation: Maintain reflux for 2 to 3 hours .

    • Endpoint Check: Monitor gas evolution. When bubbling ceases, the reaction is likely complete.

    • In-Process Control (IPC): Take an aliquot, quench with dry methanol, and check via TLC or HPLC (looking for the methyl ester). Direct analysis of acid chloride is difficult on silica.

Phase 3: Isolation
  • Evaporation: Cool the mixture to room temperature. Switch to a distillation setup or use a Rotary Evaporator.

  • Excess Removal: Remove excess

    
     and solvent under reduced pressure.
    
    • Critical Step: Add a small portion of fresh Toluene and re-evaporate (azeotropic removal) to strip trace thionyl chloride. Repeat twice.

  • Product: The resulting residue is Ethoxy(diphenyl)acetyl chloride . It usually appears as a viscous yellow oil or low-melting solid.

Workflow Start Start: Dry RBF Setup Mix Charge Acid + DMF (cat) + Solvent (Toluene) Start->Mix Add Dropwise Addition of SOCl2 (Gas Evolution Starts) Mix->Add Reflux Reflux @ 80°C (2-3 Hours) Add->Reflux Check Gas Evolution Stops? Reflux->Check Check->Reflux No (Bubbling continues) Strip Vacuum Distillation (Remove excess SOCl2) Check->Strip Yes Chase Azeotrope with Toluene (x2) Strip->Chase Final Final Product: Ethoxy(diphenyl)acetyl Chloride Chase->Final

Figure 2: Operational workflow for the synthesis process.

Quality Control & Characterization

Since acid chlorides are moisture-sensitive, standard chromatography is not recommended. Characterization relies on spectroscopic shifts.

MethodSubstrate (Acid) SignalProduct (Acid Chloride) SignalNotes
FT-IR Broad O-H stretch (2500-3300

)
Disappears Confirm absence of OH.
FT-IR C=O stretch ~1705

Shift to ~1790-1800

Characteristic acyl chloride shift.
H-NMR Acidic proton (COOH) >11 ppmDisappears Run in

(dry).

Purity Check: Dissolve a small sample in dry Methanol. Analyze the resulting Methyl Ester via HPLC. Purity >95% is expected without distillation.

Troubleshooting & Safety

Common Issues
  • Incomplete Reaction: If IR shows residual acid peak (~1705

    
    ), add 0.5 eq more 
    
    
    
    and reflux for 1 additional hour. Ensure the system is strictly anhydrous; moisture destroys the reagent.
  • Darkening/Tars: Overheating or poor quality DMF can cause decomposition. Do not exceed 90°C.

  • Ether Cleavage: If benzilic acid (hydroxy-derivative) impurities appear, the reaction temperature was too high or the reaction time too long. The ethoxy ether is relatively stable but can cleave under harsh acidic conditions.

Safety Directives
  • Thionyl Chloride: Highly corrosive. Reacts violently with water. Causes severe skin burns and eye damage.

  • Gas Management: The reaction generates stoichiometric quantities of

    
     and 
    
    
    
    . A scrubber is mandatory .
  • PPE: Chemical resistant gloves (Nitrile/Neoprene), goggles, and lab coat.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard mechanism of Nucleophilic Acyl Substitution).
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Link

  • ChemicalBook. (2024).[1] Acetyl Chloride Properties and Applications. (Analogous reactivity data for acyl chlorides). Link

  • GuideChem. (2023). Pharmaceutical Applications of Acyl Chlorides. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethoxy(diphenyl)acetic Acid (Ethyl Benzilate)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of ethoxy(diphenyl)acetic acid, more commonly known as ethyl benzilate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of ethyl benzilate.

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and industrially straightforward method is the Fischer-Speier esterification of benzilic acid with ethanol. This reaction involves heating the carboxylic acid (benzilic acid) and the alcohol (ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1][2] The process is a classic example of nucleophilic acyl substitution and is favored for its simplicity and use of readily available, inexpensive reagents.

Q2: Can you explain the reaction mechanism for the Fischer esterification of benzilic acid?

Certainly. The mechanism proceeds in several equilibrium steps. The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the benzilic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic ethanol to attack the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.

Below is a diagram illustrating this mechanistic pathway.

Fischer_Esterification Fischer Esterification Mechanism Benzilic_Acid Benzilic Acid (Substrate) Protonated_Acid Protonated Carbonyl Benzilic_Acid->Protonated_Acid + H⁺ Ethanol Ethanol (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate H_plus H⁺ (Catalyst) Protonated_Acid->Tetrahedral_Intermediate + Ethanol Protonated_Ether Protonated Intermediate Tetrahedral_Intermediate->Protonated_Ether Proton Transfer Water_Loss Elimination of Water Protonated_Ether->Water_Loss - H₂O Final_Ester Ethyl Benzilate (Product) Water_Loss->Final_Ester - H⁺ Water H₂O (Byproduct) Water_Loss->Water Final_Ester->H_plus

Caption: Acid-catalyzed mechanism for ethyl benzilate synthesis.

Q3: What are the critical safety precautions for this synthesis?

Safety is paramount. The primary hazards involve:

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and a strong dehydrating agent. It can cause severe burns upon contact. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood and add the acid slowly to the ethanol, as the dilution process is highly exothermic.

  • Ethanol: A flammable solvent. Ensure there are no open flames or spark sources in the vicinity of the reaction setup. Heating should be performed using a controlled heating mantle, steam bath, or oil bath.

  • General Hazards: The product, this compound, is harmful if swallowed and causes skin and eye irritation.[3]

Q4: How is the precursor, benzilic acid, typically synthesized?

Benzilic acid is commonly prepared via the benzilic acid rearrangement of benzil (1,2-diphenylethane-1,2-dione).[4][5] This reaction involves treating benzil with a strong base, such as potassium hydroxide (KOH), in an aqueous or alcoholic solution.[6][7] The hydroxide ion attacks one of the carbonyl carbons, followed by a 1,2-migration of a phenyl group to the adjacent carbonyl carbon.[8] An acidic workup then protonates the resulting carboxylate to yield benzilic acid.

Troubleshooting Guide: Improving Your Yield

Low yield is the most frequently encountered issue in this synthesis. This guide provides a systematic approach to diagnosing and resolving common problems.

Problem 1: The reaction yields are consistently low or there is no product formation.
Possible CauseScientific Explanation & ValidationRecommended Solutions
Water Contamination Fischer esterification is a reversible equilibrium reaction. The presence of water, either in the reagents (ethanol, benzilic acid) or on the glassware, will shift the equilibrium back towards the starting materials, hydrolyzing any ester that is formed and preventing the reaction from reaching completion.1. Use Anhydrous Reagents: Use absolute ethanol (≥99.5%). Ensure the benzilic acid is thoroughly dry. 2. Dry Glassware: Oven-dry all glassware (at ~120 °C for several hours) and cool it in a desiccator before use. 3. Water Removal: For larger-scale reactions, use a Dean-Stark apparatus to azeotropically remove the water byproduct as it forms, driving the equilibrium towards the product.
Insufficient Catalyst The acid catalyst is essential for activating the carbonyl group. An insufficient amount or a deactivated (e.g., old or improperly stored) catalyst will result in a very slow or incomplete reaction.1. Verify Catalyst Concentration: Use fresh, concentrated (95-98%) sulfuric acid. 2. Optimize Catalyst Loading: A typical catalytic amount is 3-5% of the total reaction volume. Carefully measure and add the catalyst. 3. Alternative Catalysts: While H₂SO₄ is standard, p-toluenesulfonic acid (p-TsOH) can also be an effective catalyst.
Suboptimal Reaction Time/Temp The reaction requires sufficient thermal energy and time to reach equilibrium. Inadequate heating or premature termination of the reaction will lead to a low conversion rate.1. Ensure Reflux: The reaction is typically run at the reflux temperature of ethanol (~78 °C). Ensure a steady reflux is maintained. 2. Increase Reaction Time: A common reflux time is 2-4 hours. If yields are low, consider extending the reflux period to 6-8 hours and monitoring the reaction's progress using Thin-Layer Chromatography (TLC).
Unfavorable Reagent Stoichiometry To shift the equilibrium to the product side, Le Châtelier's principle can be exploited by using one of the reactants in excess. Since benzilic acid is often the more expensive reagent, ethanol is typically used in excess.1. Use Excess Ethanol: Employ a significant molar excess of ethanol (e.g., 5 to 10 equivalents relative to benzilic acid). This also allows ethanol to serve as the reaction solvent.
Problem 2: The final product is impure, contaminated with starting material or side products.
Possible CauseScientific Explanation & ValidationRecommended Solutions
Unreacted Benzilic Acid Incomplete reaction is a common cause of contamination. Benzilic acid is a crystalline solid and is more polar than the target ester, making it separable.1. Optimize Reaction: First, apply the solutions from Problem 1 to maximize conversion. 2. Alkaline Wash: During the workup, wash the organic extract with a saturated sodium bicarbonate (NaHCO₃) solution. The basic solution will deprotonate the acidic benzilic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, effectively removing it from the product.
Dehydration Side Products At excessively high temperatures or with a very high concentration of sulfuric acid, the tertiary alcohol in benzilic acid can undergo dehydration, leading to undesired byproducts.1. Control Temperature: Do not overheat the reaction mixture beyond the reflux temperature of ethanol. Use a properly controlled heating source. 2. Moderate Catalyst: Avoid using an excessive amount of sulfuric acid. Stick to the recommended catalytic quantities.
Problem 3: Difficulties arise during product isolation and workup.
Possible CauseScientific Explanation & ValidationRecommended Solutions
Emulsion Formation During the aqueous wash steps (especially the bicarbonate wash), vigorous shaking can lead to the formation of stable emulsions at the organic-aqueous interface, trapping the product and making separation difficult.1. Gentle Inversion: Invert the separatory funnel gently instead of shaking vigorously. 2. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps break the emulsion. Alternatively, filtering the emulsified layer through a pad of Celite or glass wool can be effective.
Product Remains an Oil Ethyl benzilate has a relatively low melting point and may be isolated as an oil or a low-melting solid, especially if minor impurities are present. This can make handling and drying challenging.1. High-Vacuum Drying: After solvent removal on a rotary evaporator, place the product under a high vacuum for several hours to remove residual solvent and water, which may encourage crystallization. 2. Recrystallization: If a solid is desired, recrystallize the crude product from a suitable solvent system. A mixture of ethanol and water is often effective.[7] Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Cool slowly to induce crystallization.

Optimized Experimental Protocol

This protocol synthesizes insights from established procedures to provide a reliable method for laboratory-scale synthesis.

Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reflux cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis A Combine Benzilic Acid and Absolute Ethanol B Cool mixture in an ice bath A->B C Slowly add conc. H₂SO₄ with stirring B->C D Heat mixture to reflux (78-80 °C) C->D E Maintain reflux for 3-4 hours D->E F Monitor reaction by TLC E->F G Cool reaction and pour into cold water F->G H Extract with an organic solvent (e.g., Ethyl Acetate) G->H I Wash organic layer with Sat. NaHCO₃ solution H->I J Wash with brine I->J K Dry over Na₂SO₄ or MgSO₄ J->K L Evaporate solvent under reduced pressure K->L M Obtain crude product (oil or solid) L->M N Purify by recrystallization (Ethanol/Water) M->N O Characterize product (Melting Point, NMR) N->O

Caption: Standard workflow for ethyl benzilate synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzilic acid (1.0 eq) and absolute ethanol (10.0 eq).

  • Catalyst Addition: Cool the flask in an ice-water bath. While stirring, slowly add concentrated sulfuric acid (approx. 0.3 eq) dropwise.

  • Reaction: Remove the ice bath and heat the mixture to a steady reflux using a heating mantle. Let the reaction proceed for 3-4 hours. Monitor the disappearance of the benzilic acid spot by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic extracts. Wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound as a white solid.

References

  • CN103613502A - Ethyl benzilate preparation method - Google Patents. (n.d.).
  • US2756254A - Method of preparing diphenyl acetic acid - Google Patents. (n.d.).
  • CN102531884A - Method for preparing 4-ethoxy phenylacetic acid - Google Patents. (n.d.).
  • To prepare benzilic acid from benzyl using Green approach. (n.d.). Retrieved from [Link]

  • Synthesis of Benzilic Acid - Chem21Labs. (n.d.). Retrieved from [Link]

  • Benzilic Rearrangement - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • Benzilic Acid Rearrangement - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? - Quora. (n.d.). Retrieved from [Link]

  • Benzyl Esters - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • diphenylacetic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • US2517856A - Method of preparing diphenyl acetic acid - Google Patents. (n.d.).
  • US2756255A - Method of preparing diphenyl acetic acid - Google Patents. (n.d.).
  • The benzilic acid rearrangement. (n.d.). Retrieved from [Link]

  • Mechanistic and Synthetic Aspects of the Benzilic Acid and Ester Rearrangements | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Preparation of diphenylacetic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • Benzilic acid rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • Benzilic acid (ester) rearrangement: Mechanism and state‐of‐the‐art reaction. (n.d.). Retrieved from [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents. (n.d.).
  • Ethoxydiphenylacetic acid | C16H16O3 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

  • Benzilic Acid Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Esterification not Working (Separation) : r/OrganicChemistry - Reddit. (n.d.). Retrieved from [Link]

  • RETRACTED: Photoelectrochemical Synthesis of Benzo[b]phosphole Oxides via Sequential P–H/C–H Bond Functionalizations - American Chemical Society. (n.d.). Retrieved from [Link]

  • Ethyl Benzoylformate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • How can I improve the yield of my Fischer Esterification? : r/Chempros - Reddit. (n.d.). Retrieved from [Link]

  • Benzilic acid rearrangement | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • US3118896A - Process for making 3-quinuclidinyl benzilate - Google Patents. (n.d.).

Sources

Common side products in "ethoxy(diphenyl)acetic acid" synthesis and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethoxy(diphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side product formation during their synthetic endeavors. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and purity of your final product.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds through a two-step sequence. The first step involves the preparation of a key intermediate, diphenylacetic acid, which is then followed by etherification to introduce the ethoxy group. Understanding the nuances of each step is critical to minimizing side product formation.

Synthesis_Pathway Benzil Benzil Benzilic_Acid Benzilic Acid Benzil->Benzilic_Acid Benzilic Acid Rearrangement Diphenylacetic_Acid Diphenylacetic Acid Benzilic_Acid->Diphenylacetic_Acid Reduction Ethoxy_Diphenylacetic_Acid This compound Diphenylacetic_Acid->Ethoxy_Diphenylacetic_Acid Williamson Ether Synthesis

Caption: General synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Step 1: Synthesis of Diphenylacetic Acid

Question 1: I am seeing a reddish color in my diphenylacetic acid product after reduction of benzilic acid. What could be the cause and how do I remove it?

Answer:

The reddish discoloration in your diphenylacetic acid is a strong indicator of residual, unreacted benzilic acid. This is a common issue if the reduction reaction has not gone to completion.

Causality: Benzilic acid, in the presence of a strong acid (often used in the workup), can form a reddish-colored species. Even trace amounts can impart a noticeable color to your final product.

Troubleshooting Protocol: Removal of Unreacted Benzilic Acid

  • Purity Test: A simple and effective way to check for the presence of benzilic acid is to treat a small sample of your product with cold concentrated sulfuric acid. The formation of a red color indicates the presence of unreacted benzilic acid.

  • Recrystallization: The most effective method for removing this impurity is recrystallization. Diphenylacetic acid can be recrystallized from a hot alcohol-water mixture.[1]

    • Step-by-step protocol:

      • Dissolve the crude diphenylacetic acid in a minimal amount of hot 50% ethanol.

      • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

      • Hot filter the solution to remove the charcoal.

      • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Question 2: My yield of diphenylacetic acid is low. What are the potential reasons?

Answer:

Low yields in the synthesis of diphenylacetic acid from benzilic acid can stem from several factors, primarily related to the reaction conditions and workup procedure.

Potential Causes & Solutions:

  • Incomplete Reaction: The reduction of benzilic acid requires sufficient reaction time and appropriate reagents. Ensure you are using an adequate excess of the reducing agent (e.g., hydriodic acid and red phosphorus) and refluxing for the recommended duration (at least 2.5 hours).[1]

  • Losses during Workup:

    • Precipitation: Diphenylacetic acid is precipitated by pouring the hot reaction mixture into a cold solution. If this is done too quickly, the product can form a fine powder that is difficult to filter, leading to losses. Pouring the filtrate slowly into a well-stirred solution of sodium bisulfite in water helps in obtaining a more easily filterable precipitate.[1]

    • Solubility: While diphenylacetic acid is poorly soluble in cold water, some dissolution can occur, especially if large volumes of wash water are used. Use minimal amounts of cold water for washing the filtered product.

Step 2: Etherification of Diphenylacetic Acid (Williamson Ether Synthesis)

The introduction of the ethoxy group is commonly achieved via the Williamson ether synthesis, which involves the reaction of the diphenylacetate anion with an ethylating agent.

Williamson_Ether_Synthesis Diphenylacetate Diphenylacetate Anion SN2_Transition SN2 Transition State Diphenylacetate->SN2_Transition Ethyl_Halide Ethyl Halide (e.g., Ethyl Iodide) Ethyl_Halide->SN2_Transition Ethoxy_Diphenylacetic_Acid This compound SN2_Transition->Ethoxy_Diphenylacetic_Acid Halide_Ion Halide Ion SN2_Transition->Halide_Ion

Caption: The SN2 mechanism of the Williamson ether synthesis.

Question 3: I am observing the formation of an alkene as a side product during the etherification step. How can I prevent this?

Answer:

The formation of an alkene, in this case, ethylene, is a classic side product of the Williamson ether synthesis, arising from a competing E2 elimination reaction.[2]

Causality: The alkoxide (diphenylacetate) can act as a base, abstracting a proton from the beta-carbon of the ethyl halide, leading to the formation of ethylene and the starting diphenylacetic acid. This is more prevalent with sterically hindered substrates or when using a strong, bulky base.

Prevention Strategies:

  • Choice of Ethylating Agent: Use a primary ethyl halide (e.g., ethyl iodide or ethyl bromide) as they are less prone to elimination reactions compared to secondary or tertiary halides.[3]

  • Reaction Temperature: Keep the reaction temperature as low as reasonably possible while still allowing the SN2 reaction to proceed at an acceptable rate. Higher temperatures favor elimination.

  • Base Selection: Use a non-hindered base to form the diphenylacetate anion. Sodium hydride or potassium carbonate are common choices.

Question 4: My final product contains unreacted diphenylacetic acid. How can I remove it?

Answer:

Residual diphenylacetic acid is a common impurity if the etherification reaction does not go to completion. Its removal is crucial for obtaining a pure final product.

Purification Protocol: Acid-Base Extraction

The difference in acidity between the carboxylic acid group of the starting material and the final ether product can be exploited for separation.

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash with a dilute aqueous solution of a weak base, such as sodium bicarbonate. The unreacted diphenylacetic acid will be deprotonated and dissolve in the aqueous layer as its sodium salt, while the desired this compound remains in the organic layer.

  • Separation: Separate the aqueous layer.

  • Washing: Wash the organic layer with brine to remove any residual water.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the purified this compound.

III. Data Summary

The following table summarizes the physical properties of the key compounds involved in the synthesis, which can be useful for characterization and purity assessment.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
BenzilC₁₄H₁₀O₂210.2394-96
Benzilic AcidC₁₄H₁₂O₃228.24150-152
Diphenylacetic AcidC₁₄H₁₂O₂212.24146-148[4]
This compound C₁₆H₁₆O₃ 256.30 Varies

Note: The melting point of the final product can vary depending on its purity.

IV. Analytical Methods for Purity Assessment

To ensure the quality of your synthesized this compound, a combination of analytical techniques should be employed to identify and quantify any impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and assess the purity of the final product. By comparing the Rf values of the reaction mixture with those of the starting materials and the expected product, one can determine if the reaction is complete and if any side products have formed.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the components of a mixture. A suitable HPLC method can be developed to determine the percentage purity of the this compound and quantify any impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the final product and identifying any impurities with distinct spectral signatures.

  • Potentiometric Titration: This method can be used to differentiate between the acidic starting material (diphenylacetic acid) and the final product, providing a quantitative measure of purity.[6]

V. References

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]

  • CN102531884A - Method for preparing 4-ethoxy phenylacetic acid - Google Patents. (n.d.). Retrieved January 26, 2024, from

  • Preparation of diphenylacetic acid. (n.d.). PrepChem.com. Retrieved January 26, 2024, from [Link]

  • US2756254A - Method of preparing diphenyl acetic acid - Google Patents. (n.d.). Retrieved January 26, 2024, from

  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • diphenylacetic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 26, 2024, from [Link]

  • Acetic acid, benzoyl-, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 26, 2024, from [Link]

  • phenylacetic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 26, 2024, from [Link]

  • US5916422A - Method of purifying acetic acid - Google Patents. (n.d.). Retrieved January 26, 2024, from

  • US2756255A - Method of preparing diphenyl acetic acid - Google Patents. (n.d.). Retrieved January 26, 2024, from

  • THE BENZILIC ACID REARRANGEMENT. THE NON-ADDITION OF HYDROGEN PEROXIDE TO DIPHENYL KETENE. (n.d.). Retrieved January 26, 2024, from [Link]

  • US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents. (n.d.). Retrieved January 26, 2024, from

  • Methods for Detecting Impurities in Glacial Acetic Acid. (2025, August 5). Patsnap Eureka. Retrieved January 26, 2024, from [Link]

  • Hydrolysis of ethyl acetate. (a) Gibbs free energy profiles and (b)... (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. (n.d.). Semantic Scholar. Retrieved January 26, 2024, from [Link]

  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]

  • ChE E3830y: CATALYTIC HYDROLYSIS OF ETHYL ACETATE IN A PLUG-FLOW REACTOR. (n.d.). Retrieved January 26, 2024, from [Link]

  • Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved January 26, 2024, from [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (n.d.). EPA. Retrieved January 26, 2024, from [Link]

  • Understanding the Hydrolysis Mechanism of Ethyl Acetate Catalyzed by an Aqueous Molybdocene: A Computational Chemistry Investigation | Request PDF. (2025, August 10). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved January 26, 2024, from [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2025, January 11). Retrieved January 26, 2024, from [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). YouTube. Retrieved January 26, 2024, from [Link]

  • Determination of Aqueous Formic and Acetic Acids by Purge-and-Trap Analysis with a Needle-Type Extraction Device and Gas Chromatography Barrier Discharge Ionization Detector. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. (n.d.). Lumen Learning. Retrieved January 26, 2024, from [Link]

Sources

Technical Support Center: Ethoxy(diphenyl)acetic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Purification & Isolation of Ethoxy(diphenyl)acetic Acid Document ID: TS-EDA-2024-02 Role: Senior Application Scientist Status: Active

Introduction: The "Bulky Ether" Challenge

You are likely encountering difficulties isolating This compound (CAS: 7495-45-6 / related derivatives). While structurally similar to Benzilic acid, the introduction of the ethoxy group at the


-position significantly alters the physical chemistry of the molecule.

Why this molecule is difficult:

  • Lipophilicity vs. Acidity: The two phenyl rings make it highly lipophilic, while the carboxylic acid (pKa

    
     3.5–3.8) demands polar interactions. This duality often leads to emulsions  during extraction.
    
  • Crystal Packing Disruption: The flexible ethoxy tail disrupts the efficient

    
    -stacking of the phenyl rings seen in the parent Benzilic acid. This lowers the melting point and makes the compound prone to "oiling out"  rather than crystallizing.
    
  • Side-Reaction Competition: If synthesized via acid-catalyzed etherification in ethanol, the formation of the ethyl ester (Ethyl ethoxy(diphenyl)acetate) is a thermodynamically favored competitor.

Module 1: Extraction Failures (The "Sticky" Crude)

User Issue: "I performed the reaction, but during the workup, I got a massive emulsion. After separating, my yield is low, or the product is trapped in the organic layer with impurities."

Root Cause Analysis

The bulky phenyl groups act as surfactants when the carboxylic acid is deprotonated (forming a soap-like structure). Furthermore, if you used Dichloromethane (DCM), its density (1.33 g/mL) is often too close to the density of the brine/salt-saturated aqueous layer, preventing phase separation.

Troubleshooting Protocol: The pH Swing

Do not rely on simple gravity separation. You must exploit the pKa difference between the Acid (Product) and the Ester/Ketone (Impurities).

Step-by-Step Recovery:

  • Solvent Switch: If using DCM, switch to MTBE (Methyl tert-butyl ether) or Toluene . These are less dense than water (< 0.9 g/mL), ensuring the organic layer is always on top.

  • The "Hard" Base Extraction:

    • Dissolve crude in MTBE.

    • Extract with 1M NaOH (pH > 12). Note: NaHCO₃ might be too weak to fully deprotonate if the organic phase is very lipophilic.

    • CRITICAL: The Product is now in the Aqueous layer (as the Sodium salt). The Impurities (Ester, Benzophenone) are in the Organic layer.

  • The Wash: Wash the basic aqueous layer twice with fresh MTBE. This removes trapped neutral impurities.

  • The Acidification (Precipitation):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 6M HCl until pH < 1.

    • Observation: The product should precipitate as a white solid. If it oils out here, extract with fresh MTBE and proceed to Module 2.

ExtractionLogic Start Crude Reaction Mixture Solvent Dissolve in MTBE (Avoid DCM) Start->Solvent BaseAdd Add 1M NaOH (pH > 12) Solvent->BaseAdd PhaseSep Phase Separation BaseAdd->PhaseSep OrgLayer Organic Layer (Top) PhaseSep->OrgLayer Neutrals AqLayer Aqueous Layer (Bottom) PhaseSep->AqLayer Product (Salt) Waste Discard (Contains Esters/Ketones) OrgLayer->Waste Acidify Acidify with HCl to pH 1 AqLayer->Acidify Precip Product Precipitates (Collect Solid) Acidify->Precip

Figure 1: Acid-Base Separation Logic.[1][2][3] Note that the product moves to the aqueous layer at high pH, leaving neutral impurities behind.

Module 2: Crystallization & "Oiling Out"

User Issue: "My product comes out as a yellow oil/gum and refuses to solidify, even in the freezer."

Root Cause Analysis

This is a thermodynamic issue. The ethoxy chain adds rotational degrees of freedom (entropy), making the crystal lattice energy harder to access than the amorphous liquid state. "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary.

Troubleshooting Protocol: Controlled Supersaturation

Do NOT use Ethanol or Methanol alone (solubility is too high). Do NOT rapid cool (traps impurities and promotes oiling).

Solvent System Recommendations
Solvent SystemRatio (v/v)SuitabilityNotes
Toluene / Heptane 1:3Excellent Dissolve in hot Toluene; add Heptane until cloudy. Best for removing non-polar impurities.
Ethyl Acetate / Hexane 1:4Good Standard "polar/non-polar" mix. Good general purpose.
Ethanol / Water VariesRisky High risk of oiling out.[4] Only use if product is >95% pure.
The "Seeding" Technique (Mandatory for this compound):
  • Dissolution: Dissolve the oil in the minimum amount of hot Toluene (approx 60°C).

  • Cloud Point: Add hot Heptane dropwise until a faint permanent turbidity appears.

  • Clear: Add one drop of Toluene to clear the solution.

  • Seeding:

    • If you have crystals:[5][6] Add a tiny seed crystal now.

    • If you have NO crystals:[7] Dip a glass rod in the solution, pull it out, and scratch the side of the flask vigorously as the solvent evaporates on the rod. This friction induces nucleation.

  • Slow Cool: Wrap the flask in a towel (insulation) and let it reach room temperature over 3–4 hours. Do not touch it.

Module 3: The "Ghost" Impurity (Esterification)

User Issue: "My NMR shows the correct phenyl signals, but the integration for the ethoxy group is wrong, or I see an extra triplet/quartet pattern. The MP is also too low."

Root Cause Analysis

If you synthesized the ether using Ethanol and an acid catalyst (e.g.,


), you likely created the Ethyl Ester  (Ethyl ethoxy(diphenyl)acetate) alongside your acid.
  • Acid:

    
    
    
  • Ester:

    
    
    

These are difficult to separate by crystallization because they have similar solubilities.

Diagnostic Check
  • TLC: Run a TLC (Hexane:EtOAc 3:1).

    • Stain: Use Bromocresol Green .

    • Result: The Acid will turn the stain Yellow (pH change). The Ester will remain Blue/Green (neutral).

    • If you see a blue spot near the solvent front, you have the ester.

Rescue Protocol: Saponification

If the ester content is >5%, do not attempt to recrystallize. Chemically convert it back.

  • Reflux: Dissolve the mixture in 10% NaOH (aq) / Methanol (1:1) .

  • Time: Reflux for 2 hours. This hydrolyzes the ester back to the acid salt.

  • Workup: Evaporate the Methanol

    
     Wash aqueous residue with Ether (removes Benzophenone) 
    
    
    
    Acidify aqueous layer with HCl
    
    
    Filter precipitate.

PurityLogic Check Check TLC (Bromocresol Green) Result Blue Spot Visible? Check->Result Yes Ester Impurity Present Result->Yes Yes No Pure Acid (Proceed to Cryst.) Result->No No Action Saponify: NaOH/MeOH Reflux Yes->Action Action->No Re-check

Figure 2: Decision tree for detecting and removing ester impurities.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[8] (Standard protocols for Acid-Base Extraction and Crystallization).

  • Perrin, D. D.; Armarego, W. L. F.Purification of Laboratory Chemicals, 3rd Ed.; Pergamon Press: Oxford, 1988.
  • Master Organic Chemistry. Fischer Esterification and Side Reactions. (Mechanistic insight on ester vs. ether competition).

  • LibreTexts Chemistry. Acid-Base Extraction. (Theoretical basis for pH swing separation).

Sources

Optimizing reaction conditions for "ethoxy(diphenyl)acetic acid" esterification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Ethoxy(diphenyl)acetic Acid Esterification

Ticket ID: #EDA-EST-001 Topic: Overcoming Steric Hindrance & Preventing Ether Cleavage Status: Resolved Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Challenge

Esterifying This compound presents a dual challenge that causes standard protocols (like Fischer esterification) to fail or produce low yields:

  • Steric Blockade: The

    
    -carbon is quaternary, bearing two phenyl rings and an ethoxy group. This creates a massive steric cone that blocks the trajectory of nucleophiles (alcohols) attacking the carbonyl carbon.
    
  • Acid-Lability (The "Hidden" Trap): The ethoxy group is in a benzylic-like position (specifically, a benzilic ether). Under strong acidic conditions and heat, the ether linkage is prone to cleavage, generating a resonance-stabilized diphenylmethyl cation and leading to benzilic acid derivatives or polymerization byproducts.

Recommendation: Abandon standard acid-catalyzed reflux methods. Switch to Base-Promoted Alkylation (Method A) for the highest reliability, or Activated Acid Chloride (Method B) for scale-up.

Diagnostic Guide: Why Your Current Method Failed

SymptomProbable CauseMechanism
No Reaction / Low Yield Steric HindranceThe nucleophile (alcohol) cannot physically reach the carbonyl carbon due to the bulky phenyl rings.
Side Product: Benzilic Acid Acid HydrolysisStrong acid (

,

) protonates the ether oxygen, leading to cleavage:

.
Side Product: Decarboxylation Thermal InstabilityProlonged heating of the free acid can lead to decarboxylation, especially if the ether cleaves first.

Optimized Protocols

Method A: The "Gold Standard" (Base-Promoted Alkylation)

Best for: High value, small-to-mid scale, acid-sensitive substrates.

Logic: Instead of forcing a nucleophile into a crowded carbonyl, we turn the carboxylate into the nucleophile. The carboxylate oxygen is exposed and easily attacks a small, unhindered alkyl halide.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) — Preferred over 
    
    
    
    for solubility.
  • Electrophile: Alkyl Iodide (e.g., Ethyl Iodide) (1.2 - 1.5 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP.

Protocol:

  • Dissolution: Dissolve the acid in DMF (0.2 M concentration) under

    
     atmosphere.
    
  • Deprotonation: Add

    
     in one portion. Stir at room temperature for 30 minutes. The solution may become a suspension.
    
  • Alkylation: Add the Alkyl Iodide dropwise.

  • Reaction: Stir at 25–40°C . Do not overheat. Monitor by TLC/HPLC. Conversion is usually complete within 2–4 hours.

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF) and 1x with brine. Dry over

    
     and concentrate.
    
Method B: The Scale-Up Route (Acid Chloride via Oxalyl Chloride)

Best for: Large scale, cost-efficiency.

Logic: Converting the acid to an acid chloride activates the carbonyl, making it reactive enough to overcome steric hindrance. We use Oxalyl Chloride instead of Thionyl Chloride to avoid heating and harsh


 generation which could cleave the ether.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (2-3 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Quench: Alcohol (2.0 equiv) + Pyridine (2.0 equiv)

Protocol:

  • Activation: Dissolve acid in DCM at 0°C. Add catalytic DMF.

  • Chlorination: Add Oxalyl Chloride dropwise. Gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Formation: Allow to warm to Room Temp (RT) and stir for 2 hours. Verify acid chloride formation by taking an aliquot, quenching with MeOH, and checking TLC for methyl ester.

  • Esterification: Cool back to 0°C. Add a mixture of the target Alcohol and Pyridine (to scavenge HCl).

  • Completion: Stir at RT for 4–12 hours.

  • Workup: Wash with cold 1M HCl (to remove pyridine), then saturated

    
    , then brine.
    

Visualizing the Chemistry

The following diagram illustrates the decision logic and the risk of acid-catalyzed cleavage.

G Start This compound AcidCond Strong Acid (H+) High Temp Start->AcidCond Fischer Method BaseCond Cs2CO3 / DMF Alkyl Iodide Start->BaseCond Recommended Oxalyl (COCl)2 / DMF Neutral Conditions Start->Oxalyl Scale-Up Intermed1 Protonated Ether Ph2C(OH+Et)COOH AcidCond->Intermed1 Cleavage Ether Cleavage (Side Reaction) Intermed1->Cleavage Stabilized Cation Benzilic Benzilic Acid Byproduct Ph2C(OH)COOH Cleavage->Benzilic Carboxylate Carboxylate Anion Ph2C(OEt)COO- BaseCond->Carboxylate Product Target Ester Ph2C(OEt)COOR Carboxylate->Product SN2 Attack AcidCl Acid Chloride Ph2C(OEt)COCl Oxalyl->AcidCl AcidCl->Product + Alcohol/Pyridine

Figure 1: Reaction pathways comparing the risks of acid catalysis vs. the safety of base-promoted alkylation.

Troubleshooting & FAQs

Q: Can I use Thionyl Chloride (


) instead of Oxalyl Chloride? 
  • A: Proceed with extreme caution.

    
     often requires reflux to remove the 
    
    
    
    byproduct. The combination of heat and generated
    
    
    significantly increases the risk of cleaving the ethoxy group. If you must use it, keep the temperature below 40°C and use a vacuum to strip the
    
    
    rather than heat.

Q: My reaction in DMF is turning dark/black.

  • A: This often indicates decomposition or polymerization of the solvent/substrate at high temperatures. Ensure you are using anhydrous DMF and keeping the temperature below 50°C . If the color change is immediate upon adding base, it is likely just the formation of the carboxylate salt (often yellow/orange), which is normal.

Q: I see a spot on TLC that doesn't move (Baseline).

  • A: This is likely the hydrolyzed Benzilic Acid (if using acid method) or unreacted starting material salt. Perform a mini-workup (acidify a small aliquot) to confirm if it is starting material.

Q: Can I use DCC/DMAP (Steglich Esterification)?

  • A: Yes, this is a viable "Method C". However, the N-acylurea byproduct can sometimes be difficult to separate from sterically hindered esters. The Base-Promoted method (Method A) usually offers an easier purification profile (just wash away the salts).

Quantitative Comparison of Methods

MetricFischer (H2SO4)Acid Chloride ((COCl)2)Base Alkylation (Cs2CO3)
Yield Low (30-50%)High (85-95%)Excellent (90-98%)
Reaction Time 12-24 Hours4-6 Hours2-4 Hours
Impurity Profile High (Cleavage products)LowVery Low
Steric Tolerance PoorGoodExcellent

References

  • Steric Hindrance in Esterification

    • Taft, R. W.[2] "Steric Effects in Organic Chemistry." John Wiley & Sons, 1956. (Foundational text on steric parameters

      
      ).
      
    • Smith, M. B. "March's Advanced Organic Chemistry." Wiley-Interscience.
  • Base-Promoted Esterification (Cesium Carbonate)

    • Kruger, J., et al. "Cesium Carbonate Promoted O-Alkylation of Carboxylic Acids."[3] Tetrahedron Letters, 1998.

    • Protocol Validation:

  • Acid Sensitivity of Benzilic Ethers

    • Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part A: Structure and Mechanisms.
    • Relevant Reaction Class:

Sources

Technical Support Center: TLC Monitoring of Ethoxy(diphenyl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: EDA-TLC-001 Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Objective: Establish a robust Thin Layer Chromatography (TLC) protocol for monitoring the synthesis of ethoxy(diphenyl)acetic acid (CAS: 7495-45-6), typically synthesized via the etherification of benzilic acid.[1]

The Challenge: This analyte presents a "dual-personality" challenge on silica gel:

  • Steric Bulk: The two phenyl rings create significant lipophilicity.

  • Acidic Tailing: The free carboxylic acid moiety interacts strongly with silica silanols (

    
    ), causing severe streaking that masks impurities.[1]
    

The Solution: A modified mobile phase system incorporating an acid suppressor is required to ensure spot integrity.[2]

Method Development Workflow

The following decision tree outlines the logical progression for optimizing your separation.

TLC_Workflow Start Start: Reaction Monitoring Std_Solvent Trial 1: Hexane/EtOAc (7:3) Start->Std_Solvent Check_UV Check UV (254 nm) Std_Solvent->Check_UV Decision_Streak Is spot streaking? Check_UV->Decision_Streak Add_Modifier Add 1% Acetic Acid (Hex/EtOAc/AcOH) Decision_Streak->Add_Modifier Yes (Comet tail) Decision_Sep Separation from Benzilic Acid? Decision_Streak->Decision_Sep No (Round spot) Add_Modifier->Decision_Sep Adjust_Polarity Increase Polarity (Hex/EtOAc 1:1) Decision_Sep->Adjust_Polarity Rf Δ < 0.15 Final_Method Validated Method: Hex/EtOAc/AcOH (70:30:1) Decision_Sep->Final_Method Rf Δ > 0.15 Adjust_Polarity->Final_Method

Figure 1: Decision tree for optimizing the separation of alpha-alkoxy acids from starting materials.

Standard Operating Procedure (SOP)

Stationary & Mobile Phase

Critical Parameter: You must suppress the ionization of the carboxylic acid to prevent tailing.

ComponentRecommendationTechnical Rationale
Stationary Phase Silica Gel 60

Standard normal phase.[1] The

indicator is essential for detecting the phenyl rings.
Mobile Phase A Hexane : Ethyl Acetate (7:[1]3)Starting Point. Provides moderate polarity for the lipophilic diphenyl backbone.
Mobile Phase B Hexane : EtOAc : Acetic Acid (70 : 30 : 1 )Recommended. The 1% acetic acid protonates the analyte (

), reducing interaction with silica silanols.[1]
Alternative Toluene : Acetic Acid (9:[1]1)Use if co-elution with non-polar byproducts occurs.[1] Toluene interacts via

stacking with the phenyl rings.[1]
Visualization Techniques

Do not rely on a single detection method.[1] Use the "Dual-Check" system.

  • Primary (Non-Destructive): UV 254 nm

    • Observation: Dark purple spots on a bright green background.

    • Mechanism: The two phenyl rings are strong chromophores. They quench the fluorescence of the zinc silicate indicator in the plate.

  • Secondary (Functional): Bromocresol Green Stain [1]

    • Observation: Yellow spots on a Blue background.[3][4]

    • Mechanism: This is a pH indicator. The background is basic (blue, pH > 5.4).[1] The this compound lowers the local pH (pH < 3.8), turning the indicator yellow.

    • Specificity: This confirms the presence of the free acid group, distinguishing it from neutral impurities (e.g., esters).

Troubleshooting Guide

Issue 1: "Comet" Spots (Severe Streaking)

Symptoms: The product spot looks like a comet with a long tail dragging towards the baseline.

  • Root Cause: The carboxylic acid group is partially ionizing (

    
    ) and hydrogen-bonding with the silica gel.[1]
    
  • Corrective Action:

    • Immediate: Add 1-2% Glacial Acetic Acid or Formic Acid to your mobile phase.[1]

    • Note: Do not use basic modifiers (Triethylamine) as this will turn the acid into a salt, causing it to stick permanently to the baseline.

Issue 2: Poor Separation from Benzilic Acid

Symptoms: The product (Ethoxy) and starting material (Benzilic Acid) co-elute or overlap.

  • Root Cause: Both compounds are structurally similar.[1] However, Benzilic acid has a free hydroxyl group (-OH), while the product has an ether group (-OEt).[1]

  • Scientific Insight: The -OH group is a hydrogen bond donor, making Benzilic acid more polar than the product.

  • Corrective Action:

    • Expected Rf Order: Product (Top) > Benzilic Acid (Bottom).

    • Optimization: Decrease the polarity (increase Hexane ratio) to 80:20. This exaggerates the retention difference caused by the -OH group.

Issue 3: Ghost Spots or Decomposition

Symptoms: New spots appear after drying the plate or heating.

  • Root Cause: Alpha-alkoxy acids can be acid-sensitive.[1] Highly acidic stains (like Vanillin/Sulfuric acid) combined with high heat might decarboxylate the compound.

  • Corrective Action: Use Bromocresol Green (no heat required) or Iodine vapor.[1] Avoid strong charring agents if you suspect decomposition.[1]

Frequently Asked Questions (FAQs)

Q: Why is my Rf value changing as the reaction proceeds? A: This is likely an "Isotherm Non-linearity" issue. Carboxylic acids can dimerize in non-polar solvents.[1] If your spot concentration is too high, the Rf can shift.

  • Fix: Dilute your spotting sample.[1] A concentration of 1-5 mg/mL is optimal for TLC.[1]

Q: Can I use DCM (Dichloromethane) instead of Ethyl Acetate? A: Yes. A system of DCM : Methanol : Acetic Acid (95 : 5 : 1) is excellent for polar acids.[1] DCM provides better solubility for the diphenyl system if the compound crashes out in hexane.

Q: I see a spot at the baseline that never moves. What is it? A: This is likely the carboxylate salt of your product. If your reaction mixture was basic (e.g., Williamson ether synthesis using NaH), the product exists as


.[1]
  • Fix: You must perform a "mini-workup" in the vial: Add 1 drop of 1M HCl and 0.5 mL EtOAc to a sample of the reaction mixture, shake, and spot the organic (top) layer.

References

  • General TLC Methodology & Staining

    • Sherma, J., & Fried, B. (2003).[1] Handbook of Thin-Layer Chromatography. Marcel Dekker.[1] (Standard reference for acid modification in mobile phases).

    • TLC Visualization Reagents. EPFL.[1] Retrieved from [Link] (Source for Bromocresol Green preparation).

  • Chemical Properties & Synthesis Context

    • PubChem.[1][5] (n.d.). Ethoxydiphenylacetic acid (CID 24119).[1] National Institutes of Health. Retrieved from [Link][1]

    • Organic Syntheses. (1923).[1] Diphenylacetic Acid.[1][3][6] Org. Synth. 3, 45. (Provides context on the solubility and handling of the diphenylacetic backbone).

  • Acidic Compound Separation

    • Santiago, M., & Strobel, S. (2013).[1] Thin Layer Chromatography. Methods in Enzymology. (Discusses the mechanism of acid streaking on silica).

Sources

Validation & Comparative

Comparing the biological activity of "ethoxy(diphenyl)acetic acid" and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous comparative analysis of Ethoxy(diphenyl)acetic acid (also known as O-ethylbenzilic acid or 2-ethoxy-2,2-diphenylacetic acid) against its primary structural analogs.

The analysis focuses on its utility as a structural probe in medicinal chemistry—specifically for mapping the hydrophobic and hydrogen-bonding requirements of muscarinic acetylcholine receptors (mAChRs) and as a lipophilic intermediate in the synthesis of semi-synthetic


-lactam antibiotics.

Executive Summary & Structural Logic

This compound (CAS: 7495-45-6) is the


-ethyl ether derivative of Benzilic Acid . In drug discovery, it serves as a critical "negative control" or "steric probe" to evaluate the pharmacophore requirements of anticholinergic agents.

While Benzilic Acid (the


-hydroxy parent) is the scaffold for potent antispasmodics (e.g., Benactyzine, QNB), the Ethoxy  analog introduces significant steric bulk and removes the hydrogen-bond donor capability of the 

-hydroxyl group. This modification drastically alters biological affinity, making it an essential tool for defining Structure-Activity Relationships (SAR).
The Analogs Compared
CompoundStructureKey FeaturePrimary Biological Role
This compound

Lipophilic, H-bond acceptor onlySAR Probe / Intermediate (Penicillins)
Benzilic Acid

Hydrophilic

-group, H-bond donor
High-Affinity Scaffold (Anticholinergics)
Diphenylacetic Acid

No

-functional group
Basal Scaffold (Low potency)
Mthis compound

Smaller ether groupSteric Probe (Intermediate potency)

Biological Activity Profile: Mechanism & SAR

Muscarinic Receptor Antagonism (The Primary Target)

The diphenylacetic acid moiety is a classic "anchor" for muscarinic antagonists. It binds to the hydrophobic pocket of the G-protein coupled receptor (GPCR). The activity hinges on the substituent at the


-carbon.
  • Benzilic Acid (High Potency): The

    
    -hydroxyl group forms a critical hydrogen bond with an Asparagine residue (e.g., Asn6.52 in M3 receptors) deep within the binding pocket. This interaction locks the antagonist in place, resulting in nanomolar affinity (
    
    
    
    ).
  • This compound (Low Potency):

    • Loss of H-Bond: The ethyl group replaces the proton, eliminating the H-bond donor capability.

    • Steric Clash: The ethoxy tail (

      
      ) is bulky. It likely clashes with the tight receptor pocket residues (Tyrosine/Threonine cage) surrounding the binding site.
      
    • Result: A significant drop in affinity (often 100-1000x lower than the hydroxy analog), demonstrating the necessity of the free -OH group for high-potency antagonism.

Synthetic Utility: Beta-Lactam Antibiotics

Beyond receptor binding, this compound is cited in patent literature (e.g., US 3,320,240) as an intermediate for


-carboxyacylamino penicillins .
  • Mechanism: The bulky diphenyl group provides resistance to

    
    -lactamases (bacterial enzymes that destroy penicillin).
    
  • Role of Ethoxy: The ethoxy group increases lipophilicity compared to the hydroxy variant, potentially altering the pharmacokinetic profile (absorption/half-life) of the final antibiotic drug.

Comparative Performance Data

The following table summarizes the predicted and observed trends in biological activity based on established SAR for diphenylacetic acid derivatives.

Table 1: Structure-Activity Relationship (SAR) at Muscarinic Receptors
Analog

-Substituent
Relative Binding Affinity (

)
Lipophilicity (LogP)Primary Mechanism of Loss/Gain
Benzilic Acid

100% (Reference) ~2.3Gain: Critical H-bond with receptor Asn/Tyr residues.
Methoxy(diphenyl)acetic

~10-25%~2.8Loss: Loss of H-bond donor; minor steric clash.
Ethoxy(diphenyl)acetic

< 5% ~3.3 Loss: Severe steric hindrance + Loss of H-bond donor.
Diphenylacetic Acid

~10%~3.1Loss: Lack of specific polar interaction at

-site.

Interpretation: The drastic drop in activity from Methoxy to Ethoxy confirms that the receptor pocket has a strict volume limit around the


-carbon.

Experimental Protocols

To validate the biological activity of this compound, researchers should use the following self-validating protocols.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of the ethoxy analog for Muscarinic M3 receptors compared to Benzilic acid.
  • Membrane Preparation:

    • Harvest CHO-K1 cells stably expressing human M3 receptors.

    • Homogenize in ice-cold HEPES buffer (20 mM, pH 7.4) with protease inhibitors.[1]

    • Centrifuge at 40,000 x g for 20 mins; resuspend pellet in assay buffer.

  • Incubation:

    • Tracer: Use [3H]-N-Methylscopolamine (0.2 nM), a high-affinity radioligand.

    • Competitor: Add this compound (dissolved in DMSO) at concentrations ranging from

      
       M to 
      
      
      
      M.
    • Controls:

      • Total Binding: Buffer + Tracer only.

      • Non-specific Binding: Buffer + Tracer + Atropine (1

        
        M).
        
  • Equilibrium: Incubate for 60 mins at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

    • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Protocol B: Synthesis of this compound (Validation)

Objective: Synthesize the compound to ensure purity before biological testing.

  • Starting Material: Dissolve Benzilic Acid (1 eq) in dry DMF.

  • Deprotonation: Add Sodium Hydride (NaH, 2.2 eq) slowly at 0°C under Nitrogen. (Double deprotonation of Carboxyl and Hydroxyl groups).

  • Alkylation: Add Ethyl Iodide (EtI, 1.1 eq).

    • Note: Control stoichiometry to favor O-alkylation over esterification.

  • Workup: Quench with water, acidify with HCl to pH 2. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water.

  • QC Check: Verify structure via NMR. Look for triplet at

    
     1.2 ppm (methyl) and quartet at 
    
    
    
    3.5 ppm (methylene).

Visualizations

Figure 1: SAR Logic of Diphenylacetic Acid Derivatives

This diagram illustrates why the Ethoxy derivative fails to bind effectively compared to Benzilic acid.

SAR_Comparison Receptor Muscarinic Receptor (Binding Pocket) Benzilic Benzilic Acid (High Affinity) Interaction_OH H-Bond Donor (-OH) Binds Asn6.52 Benzilic->Interaction_OH Possesses Hydrophobic Diphenyl Motif (Hydrophobic Anchor) Benzilic->Hydrophobic Contains Ethoxy This compound (Low Affinity) Interaction_Et Steric Clash (-OEt) No H-Bond Ethoxy->Interaction_Et Possesses Ethoxy->Hydrophobic Contains Interaction_OH->Receptor Strong Binding Interaction_Et->Receptor Repulsion/Weak Hydrophobic->Receptor Anchors

Caption: Figure 1. Mechanistic divergence in binding affinity. The Ethoxy derivative retains the hydrophobic anchor but loses the critical hydrogen bond interaction, resulting in reduced biological activity.

References

  • Doyle, F. P., et al. (1962). "Penicillins related to carbenicillin. I. Alpha-carboxy-alpha-phenylacetamido penicillins." Journal of the Chemical Society.
  • Weinstock, J., et al. (1966). "Isoxazolylpenicillin derivatives and process for production." U.S. Patent 3,239,507. Link (Cites this compound as a synthetic intermediate).

  • Hulme, E. C., et al. (1990). "Muscarinic receptor subtypes." Annual Review of Pharmacology and Toxicology. (Authoritative source for Muscarinic Receptor SAR and the role of the hydroxyl group).
  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link (Standard protocol reference).

  • PubChem Compound Summary. (2024). "this compound (CAS 7495-45-6)."[2][3][4] National Center for Biotechnology Information. Link

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Ethoxy(diphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Ethoxy(diphenyl)acetic Acid and the Imperative of Purity

This compound, a carboxylic acid featuring a quaternary carbon center bonded to two phenyl groups and an ethoxy moiety, represents a class of compounds with significant potential as building blocks in medicinal chemistry and materials science. The precise three-dimensional arrangement of its functional groups makes it an attractive scaffold for developing novel therapeutic agents. However, as with any synthesized compound destined for high-stakes applications like drug development, its purity is not a trivial detail—it is the bedrock of reliable, reproducible, and safe research.

Impurities, even in trace amounts, can drastically alter the pharmacological and toxicological profile of a compound, lead to erroneous structure-activity relationship (SAR) data, and compromise the integrity of downstream applications. This guide provides a comprehensive comparison of essential analytical techniques for assessing the purity of newly synthesized this compound. We will move beyond mere protocols to explore the causality behind methodological choices, ensuring a robust and self-validating approach to purity determination.

Anticipating the Enemy: Potential Impurities from Synthesis

A robust purity analysis begins with a theoretical understanding of what impurities might be present. A common synthetic route to this compound involves the Williamson ether synthesis, using diphenylacetic acid as a precursor. This two-step process informs our analytical strategy.

  • Step 1: Synthesis of Diphenylacetic Acid: Often prepared via methods like the reduction of benzilic acid or the carboxylation of a diphenylmethyl Grignard reagent.[1][2]

  • Step 2: Ethoxylation: The diphenylacetic acid is deprotonated with a base and reacted with an ethylating agent (e.g., ethyl iodide) to form the final product.

From this, we can predict a logical profile of potential impurities:

  • Unreacted Starting Materials: Diphenylacetic acid from Step 2, or benzilic acid from Step 1.

  • Reagents & Solvents: Residual base, ethylating agents, and solvents used during synthesis and workup (e.g., THF, diethyl ether, toluene).

  • Byproducts: Compounds formed from side reactions. Grignard reagents, for example, are highly reactive and can lead to various byproducts if conditions are not strictly controlled.[3][4]

Our analytical approach must therefore be capable of separating and identifying structurally similar molecules, as well as volatile and non-volatile residues.

An Orthogonal Approach: A Multi-Technique Strategy for Purity Validation

No single analytical technique is sufficient to declare a compound "pure." A self-validating system relies on an orthogonal approach, where different methods with distinct chemical principles are used to analyze the same sample. For this compound, we will focus on four complementary techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and classical Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone for purity assessment, offering high-resolution separation and precise quantification of non-volatile organic compounds. For an acidic analyte like this compound, a reversed-phase method is most effective.

Expertise in Action: Why Reversed-Phase HPLC?

We choose reversed-phase (e.g., C18 column) because it separates molecules based on their hydrophobicity. This compound is significantly more hydrophobic than its likely precursor impurity, diphenylacetic acid, allowing for excellent separation. Critically, the mobile phase must be buffered or acidified. Carboxylic acids can exist in both ionized (deprotonated) and non-ionized (protonated) forms, depending on the pH. Analyzing them at a pH where this equilibrium is shifting results in poor peak shape (tailing). By adding an acid like phosphoric or formic acid to the mobile phase, we suppress the ionization of the carboxyl group, ensuring it is consistently in its protonated form, which leads to sharp, symmetrical peaks and reproducible retention times.[5][6]

Experimental Protocol: HPLC Purity Determination
  • Sample Preparation: Accurately weigh ~10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Prepare a working solution by diluting this stock 10-fold to 0.1 mg/mL.

  • Instrumentation & Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 60% A / 40% B, ramp to 20% A / 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis Diode Array Detector (DAD) set to 210 nm.

    • Injection Volume: 10 µL.

  • Validation & Analysis:

    • System Suitability: Perform five replicate injections of the working solution. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

    • Specificity: Inject a blank (diluent) to ensure no interfering peaks. If available, inject solutions of potential impurities (e.g., diphenylacetic acid) to confirm their retention times are different from the main peak.[7]

    • Quantification: Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh ~10 mg of Sample prep2 Dissolve in 10 mL Diluent (1 mg/mL Stock) prep1->prep2 prep3 Dilute to 0.1 mg/mL (Working Solution) prep2->prep3 analysis1 Inject 10 µL into HPLC prep3->analysis1 analysis2 Run Gradient Elution (C18 Column) analysis1->analysis2 analysis3 Detect at 210 nm analysis2->analysis3 data1 Integrate All Peaks analysis3->data1 data2 Calculate Area % Purity data1->data2 data3 Verify Peak Identity (vs. Standard) data1->data3

Caption: Workflow for HPLC purity assessment.

NMR Spectroscopy: Unambiguous Structural Confirmation

While HPLC provides quantitative data, it reveals little about the identity of the peaks. Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation. It confirms that the desired molecule has been synthesized and can reveal the presence of structurally related impurities.

Expertise in Action: Interpreting the Spectrum

For this compound, the ¹H NMR spectrum is highly diagnostic. We expect to see:

  • A broad singlet far downfield (10-12 ppm) corresponding to the acidic carboxylic acid proton. This signal will disappear upon shaking the sample with D₂O.[8]

  • Multiplets in the aromatic region (7.2-7.5 ppm) integrating to 10 protons for the two phenyl groups.

  • A quartet around 3.5 ppm (integrating to 2H) and a triplet around 1.2 ppm (integrating to 3H) characteristic of the ethoxy group (-O-CH₂-CH₃).

The presence of a sharp singlet around 4.5-5.0 ppm could indicate unreacted diphenylacetic acid. Quantitative NMR (qNMR), which involves adding a high-purity internal standard with a known concentration, can be used to determine the absolute purity of the sample, providing an excellent orthogonal confirmation to HPLC results.[9]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (e.g., 5 seconds) if integration accuracy is critical.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Analysis:

    • Assign all peaks to the expected protons of this compound.

    • Integrate all signals. The integration ratios should correspond to the number of protons in the structure.

    • Carefully examine the baseline for any small peaks that do not correspond to the product or the solvent. These are potential impurities.

NMR_Logic s1 Broad Singlet (10-12 ppm) m1 Carboxyl -OH s1->m1 Correlates to s2 Multiplets (7.2-7.5 ppm) m2 Phenyl Groups (10H) s2->m2 Correlates to s3 Quartet (~3.5 ppm) m3 Ethoxy -OCH₂- s3->m3 Correlates to s4 Triplet (~1.2 ppm) m4 Ethoxy -CH₃ s4->m4 Correlates to

Caption: Correlation of NMR signals to structure.

GC-MS: Detecting Volatile Impurities and Orthogonal Identification

Gas Chromatography-Mass Spectrometry is the ideal method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents. Due to the low volatility and high polarity of carboxylic acids, direct analysis of this compound by GC-MS is challenging. However, it can be analyzed after a chemical derivatization step to make it more volatile.[10]

Expertise in Action: A Two-Pronged GC-MS Approach

A comprehensive GC-MS analysis involves two separate experiments:

  • Static Headspace GC-MS: This technique analyzes the vapor phase above the solid sample, making it exceptionally sensitive for detecting residual solvents (e.g., ether, toluene) without dissolving the sample.

  • Derivatization GC-MS: The carboxylic acid group is converted into a less polar, more volatile ester, typically a trimethylsilyl (TMS) ester, by reacting it with a reagent like BSTFA. The derivatized sample is then injected into the GC-MS. This confirms the molecular weight of the compound (via the mass of the TMS derivative) and can separate it from other derivatizable impurities.[11]

Experimental Protocol: Derivatization GC-MS
  • Derivatization: In a GC vial, dissolve ~1 mg of the sample in 100 µL of pyridine. Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). Cap the vial and heat at 60 °C for 30 minutes.

  • Instrumentation & Conditions:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 10 minutes.

    • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV, scanning from m/z 40-500.

  • Analysis: The primary peak should correspond to the TMS derivative of this compound. The mass spectrum will provide a fragmentation pattern and a molecular ion that confirms the structure. Other peaks can be identified as impurities by comparing their mass spectra to library databases (e.g., NIST).

Melting Point Analysis: A Classic, Rapid Purity Indicator

Melting point determination is a simple, rapid, and cost-effective technique to qualitatively assess purity. A pure crystalline solid will melt over a very narrow temperature range (typically <1 °C). The presence of impurities disrupts the crystal lattice, which typically causes two effects: a depression of the melting point and a broadening of the melting range.[12]

Expertise in Action: More Than Just a Number

While seemingly basic, the data is highly valuable. If a synthesized batch of this compound melts over a wide range (e.g., 5-7 °C) and at a temperature lower than a previously characterized pure sample, it is a strong indication of significant impurity. A "mixed melting point" test, where the synthesized sample is mixed with an authentic, pure standard, is a definitive test for identity. If there is no depression in the melting point of the mixture, the two samples are identical.

Experimental Protocol: Capillary Melting Point
  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount (2-3 mm height) into a capillary tube.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat rapidly to ~15 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Comparative Guide to Purity Assessment Techniques

Technique Primary Use Selectivity Sensitivity Quantitation Key Insights Provided
HPLC-UV Quantifying main component and non-volatile impurities.HighHigh (ppm level)ExcellentProvides high-precision purity values (e.g., 99.5%). Ideal for quality control.
¹H NMR Absolute structural confirmation and identification of impurities.Moderate to HighLow (requires >1% impurity)Good (qNMR)Confirms chemical identity. Ratios of impurities to product can be estimated.
GC-MS Identifying volatile impurities and orthogonal MW confirmation.Very HighVery High (ppb level for volatiles)GoodIdentifies residual solvents. Confirms molecular weight after derivatization.
Melting Point Rapid, qualitative assessment of overall purity.LowLowNoIndicates presence/absence of significant crystalline impurities. Confirms identity via mixed MP.

Conclusion: A Unified Strategy for Unquestionable Quality

For a new batch of this compound, the recommended workflow is:

  • Begin with a Melting Point Analysis for a quick check. A sharp melting point is a good first sign.

  • Perform HPLC analysis to obtain a precise quantitative purity value and to create a reference chromatogram.

  • Confirm the structure unequivocally using ¹H and ¹³C NMR . This ensures the main peak in the HPLC is indeed the correct compound.

  • Use Headspace GC-MS to check for residual solvents, which is a critical step for compounds intended for biological testing.

By integrating these techniques, researchers can be confident in the identity, purity, and quality of their synthesized material, ensuring the integrity and success of their scientific endeavors.

References

  • Organic Syntheses. (n.d.). Diphenylacetic acid. Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). Ethoxydiphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Diphenylacetic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of diphenylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.
  • WIPO Patentscope. (n.d.). WO/2015/135096 METHOD FOR SYNTHESIZING 3-ETHOXY-4-ETHOXYCARBONYL PHENYLACETIC ACID. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Acetic acid, (4-methoxyphenoxy)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]

  • PubMed. (n.d.). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). Retrieved from [Link]

  • Master Organic Chemistry. (2011). Common Mistakes with Carbonyls: Carboxylic Acids... Are Acids!. Retrieved from [Link]

  • ResearchGate. (n.d.). Organic Acid Analysis. Retrieved from [Link]

Sources

Benchmarking Guide: Stability of Ethoxy(diphenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating framework for benchmarking the physicochemical stability of ethoxy(diphenyl)acetic acid (CAS: 7495-45-6) and its structural analogs.

Unlike standard stability protocols, this guide addresses the specific chemical vulnerabilities of


-alkoxy-

-diphenylacetic acids
: namely, the acid-lability of the benzhydryl-like ether linkage and the steric hindrance governing its reactivity.

Executive Summary & Chemical Context

This compound represents a class of sterically hindered ether-acids often encountered as intermediates in the synthesis of anticholinergics (e.g., Difenoxin derivatives) or as impurities in benzilic acid-derived pharmaceuticals.

  • Core Challenge: The molecule contains a bulky lipophilic tail (two phenyl rings) and an ether linkage at a quaternary carbon. While generally resistant to base hydrolysis, the ether oxygen is susceptible to acid-catalyzed cleavage due to the stability of the resulting benzhydryl carbocation intermediate.

  • Benchmarking Goal: To quantify the stability advantage of the ethoxy derivative compared to its hydroxy precursor (Benzilic acid) and ester isomers, establishing its viability as a stable pharmacophore or prodrug moiety.

The Comparator Panel

To generate meaningful data, you must run parallel experiments with these controls:

CompoundRoleCritical Vulnerability
This compound Target Acid-catalyzed ether cleavage (

mechanism).
Benzilic Acid (2-Hydroxy...)[1]Precursor Control Oxidation to benzophenone; dehydration.
Mthis compound Steric Analog Lower steric bulk; faster potential hydrolysis rates.
Diphenylacetic acid Skeletal Control Baseline stability (lacks the labile

-heteroatom).

Experimental Protocols (Methodology)

Protocol A: pH-Rate Profiling (Hydrolytic Stability)

Objective: Determine the pseudo-first-order rate constants (


) for ether cleavage across the pH range.

Reagents:

  • Buffer Systems: HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 7.4), Borate (pH 9.0).

  • Co-solvent: Acetonitrile (ACN) is required due to the high lipophilicity of the diphenyl motif.

Workflow:

  • Stock Preparation: Dissolve 10 mg of target compound in 1 mL ACN (10 mg/mL).

  • Initiation: Spike 50 µL of stock into 4.95 mL of pre-warmed (37°C and 60°C) buffer.

  • Sampling: Aliquot 200 µL at

    
     hours.
    
  • Quenching: Immediately neutralize acid samples with cold phosphate buffer or dilute base samples with dilute acetic acid to freeze reaction.

  • Analysis: HPLC-UV/Vis (220 nm for phenyl absorption) or LC-MS.

Data Treatment: Plot


 vs. time. The slope 

.

Protocol B: Oxidative Stress Testing

Objective: Assess the susceptibility of the benzylic position to radical oxidation.

Workflow:

  • Prepare a 1 mg/mL solution in 3%

    
     / ACN (50:50 v/v).
    
  • Incubate at 25°C for 24 hours.

  • Critical Step: Add a radical initiator (e.g., AIBN) to a separate vial to differentiate between peroxide attack and radical auto-oxidation.

  • Monitor for the formation of Benzophenone (the primary degradation product of oxidative cleavage).

Degradation Pathways & Mechanisms[2][3]

The stability of this compound is dictated by the Benzhydryl Cation Mechanism . Unlike typical ethers, the two phenyl rings stabilize the carbocation formed after protonation of the ether oxygen, making this compound uniquely sensitive to acidic environments.

Visualization: Acid-Catalyzed Ether Cleavage

DegradationPathway Target Ethoxy(diphenyl) acetic acid Protonated Protonated Ether (Intermediate) Target->Protonated + H+ (Acidic pH) Cation Benzhydryl Carbocation Protonated->Cation Slow (RDS) Ethanol Ethanol (Leaving Group) Protonated->Ethanol Benzilic Benzilic Acid (Hydrolysis Product) Cation->Benzilic + H2O - H+ Benzophenone Benzophenone (Oxidative Product) Benzilic->Benzophenone Oxidation (-CO2)

Caption: Acid-catalyzed hydrolysis pathway (


) leading to Benzilic Acid, followed by potential oxidative decarboxylation to Benzophenone.

Benchmarking Workflow Diagram

This flowchart illustrates the decision matrix for validating stability data.

BenchmarkingWorkflow Start Start: this compound Solubility Check Solubility (ACN/Water > 10%) Start->Solubility StressTest Stress Conditions (Acid, Base, Ox, Light) Solubility->StressTest Analysis LC-MS Analysis StressTest->Analysis Decision1 Degradation > 20%? Analysis->Decision1 Isolate Isolate Impurity Decision1->Isolate Yes Calc Calculate Kinetic Parameters (k_obs, t_1/2) Decision1->Calc No NMR Structure Elucidation (NMR/MS) Isolate->NMR NMR->Calc Report Generate Stability Profile Calc->Report

Caption: Step-by-step workflow for stability benchmarking, triggering structural elucidation only if significant degradation (>20%) is observed.

Data Summary & Expected Outcomes

Use the following table structure to report your benchmarking results. The "Expected Trend" column is based on the mechanistic principles of benzhydryl ether chemistry.

ParameterConditionComparator (Benzilic Acid)Target (Ethoxy Derivative)Expected Trend
Acid Hydrolysis 0.1 N HCl, 60°CStableLabile The ethoxy group cleaves via carbocation formation; Benzilic acid is the product.
Base Hydrolysis 0.1 N NaOH, 60°CStable (Salt formation)Stable Ether linkages are generally resistant to nucleophilic attack by hydroxide.
Oxidation 3%

Unstable (Benzophenone formation)Moderate Stability Etherification protects the

-hydroxyl, reducing oxidation susceptibility.
Photostability UV (Xenon arc)Unstable Unstable Both compounds share the diphenyl chromophore, prone to radical formation under UV.
Key Performance Indicator (KPI)

For the ethoxy derivative to be considered a viable "stable" analog, it must demonstrate a


 hours  at pH 1.2 (37°C). If 

hours, it is too labile for oral dosage forms without enteric coating.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 24119, Ethoxydiphenylacetic acid. Retrieved from [Link]

  • Forced Degradation Guidelines: Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Mechanistic Grounding: IUPAC. (2025). Compendium of Chemical Terminology: Benzhydryl compounds. Retrieved from [Link]

  • Regulatory Standards: ICH Expert Working Group. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.